Triacontanol
Description
1-Triacontanol is a natural product found in Camellia sinensis, Jatropha mollissima, and other organisms with data available.
See also: Saw Palmetto (part of); Iris versicolor root (part of).
Properties
IUPAC Name |
triacontan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQBEBOWJAQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-26-4 (aluminum salt) | |
| Record name | Myricyl alcohol | |
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DSSTOX Substance ID |
DTXSID5029188 | |
| Record name | 1-Triacontanol | |
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Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |
| Record name | 1-Triacontanol | |
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CAS No. |
593-50-0 | |
| Record name | 1-Triacontanol | |
| Source | CAS Common Chemistry | |
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| Record name | Myricyl alcohol | |
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| Record name | 1-Triacontanol | |
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| Record name | 1-Triacontanol | |
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| Record name | Triacontan-1-ol | |
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| Record name | 1-TRIACONTANOL | |
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Foundational & Exploratory
A Researcher's Guide to Triacontanol: From Natural Plant Wax Sources to Purified Compound
This technical guide provides an in-depth exploration of triacontanol, a potent, naturally occurring plant growth regulator. We will delve into its primary botanical sources, focusing on the epicuticular waxes where it is most concentrated. Furthermore, this document will furnish detailed, field-proven methodologies for its extraction, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.
Section 1: this compound and its Significance in Plant Biology
This compound (CH₃(CH₂)₂₈CH₂OH), a 30-carbon saturated primary fatty alcohol, is a ubiquitous component of plant epicuticular waxes.[1][2][3] First isolated from alfalfa wax in 1933, it has since been identified in a wide array of plant species.[2][4] Its significance lies in its role as a powerful plant growth stimulant, often effective at very low concentrations.[5] Researchers have reported that this compound can enhance photosynthesis, protein synthesis, nutrient uptake, and enzyme activity in various crops.[1][2][6] This has led to its widespread use in agriculture to increase crop yields and improve overall plant health.[2][7]
Section 2: Prominent Natural Sources of this compound in Plant Waxes
While present in many plants, the concentration of this compound varies significantly. For researchers seeking to isolate this compound, focusing on high-yield sources is crucial. The following table summarizes the most notable botanical sources.
| Plant Source | Scientific Name | Common Name | Key References |
| Alfalfa | Medicago sativa | Lucerne | [1][3][5][8][9][10][11] |
| Sugarcane | Saccharum officinarum | - | [9][12] |
| Rice Bran | Oryza sativa | - | [6][7][12][13][14][15] |
| Wheat | Triticum aestivum | - | [2][13] |
Alfalfa (Medicago sativa) stands out as the historical and one of the most potent sources of this compound.[4][8] Its discovery was linked to observations of increased growth in plants near alfalfa hay.[3] Sugarcane (Saccharum officinarum) and Rice Bran (Oryza sativa) are also commercially significant sources, with the latter being a readily available byproduct of rice milling.[6][9][12][16] Wheat (Triticum aestivum) leaf wax is another documented source, containing approximately 3-4% this compound.[2]
While not a plant, it is noteworthy that beeswax is also a rich source of this compound and is often mentioned in the context of natural sources of this compound.[1][2][3][4][7][9][10][17][14][18][19]
Section 3: Methodologies for Extraction, Isolation, and Quantification
The successful isolation and study of this compound hinge on robust and validated experimental protocols. The following section provides a detailed workflow from raw plant material to a purified, quantifiable compound.
Extraction Workflow
The general principle for extracting this compound from plant waxes involves an initial solvent extraction followed by saponification to liberate the alcohol from its esterified form.
Caption: Workflow for the extraction and purification of this compound.
Detailed Experimental Protocol: Extraction and Saponification
This protocol is a synthesized example based on common laboratory practices for isolating this compound from rice bran wax.
Objective: To extract and isolate crude this compound from rice bran wax.
Materials:
-
Rice bran wax
-
Hexane
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Reflux condenser
-
Separatory funnel
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Soxhlet Extraction:
-
Place 100 g of dried rice bran wax into a thimble and insert it into the Soxhlet extractor.
-
Add 500 mL of hexane to the round-bottom flask.
-
Heat the flask to the boiling point of hexane and allow the extraction to proceed for 6-8 hours. The principle here is to continuously wash the wax with fresh, hot solvent to efficiently extract the lipids, including this compound esters.
-
-
Solvent Removal:
-
After extraction, remove the hexane from the extract using a rotary evaporator. This yields the crude wax.
-
-
Saponification:
-
To the crude wax, add a solution of 10 g of KOH in 200 mL of 95% ethanol.
-
Reflux the mixture for 2 hours. This step is critical as it hydrolyzes the wax esters, liberating the free fatty alcohols, including this compound.[6]
-
-
Extraction of Unsaponifiable Matter:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Add 200 mL of distilled water and 200 mL of diethyl ether.
-
Shake vigorously and allow the layers to separate. The saponified fatty acids will remain in the aqueous-alcoholic layer, while the unsaponifiable matter (including this compound) will partition into the ether layer.
-
Collect the upper ether layer.
-
Repeat the ether extraction of the aqueous layer two more times to ensure complete recovery.
-
-
Washing and Drying:
-
Combine the ether extracts and wash them sequentially with 100 mL of distilled water until the washings are neutral to pH paper.
-
Dry the ether layer over anhydrous sodium sulfate and filter.
-
-
Isolation of Crude this compound:
-
Evaporate the diethyl ether to obtain the crude this compound.
-
Purification by Recrystallization
The crude this compound obtained can be further purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol-acetone mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals in a desiccator.
Quantification by Gas Chromatography (GC)
Gas chromatography is a standard and effective method for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating long-chain fatty alcohols.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Injector Temperature: 280-300 °C
-
Oven Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C at a rate of 5-10 °C/min. Hold at the final temperature for a sufficient time to elute all components.
-
Detector Temperature: 300-320 °C
-
-
Sample Preparation:
-
Prepare a standard stock solution of pure this compound in a suitable solvent (e.g., chloroform, hexane).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the purified sample in the same solvent.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the standards and the sample into the GC.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Section 4: Biosynthesis of this compound in Plants
Understanding the biosynthetic pathway of this compound provides valuable context for its role in plant physiology. Very long-chain fatty alcohols (VLCFAs) like this compound are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors.
Caption: Simplified biosynthetic pathway of this compound in plants.
The process begins with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units to the growing acyl chain. Once the 30-carbon chain is formed (triacontanoyl-CoA), it is reduced to the corresponding alcohol, this compound, by a fatty acyl-CoA reductase (FAR) enzyme. The resulting this compound is then exported to form part of the epicuticular wax layer.
Section 5: Conclusion
This guide has provided a comprehensive overview of this compound, from its natural sources in plant waxes to detailed protocols for its extraction, purification, and analysis. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for obtaining high-purity this compound for further investigation into its biological activities and potential applications. The provided protocols and workflows serve as a robust starting point for laboratory work, emphasizing both scientific rigor and practical applicability.
References
- ALFA GREASE. (n.d.). ALFALFA EXTRACT.
- A-Grade Hydroponics. (2019, August 14). This compound and its effects in plants.
- AERU - University of Hertfordshire. (n.d.). This compound.
- Update Publishing House. (n.d.). Isolation and Identification of Crude this compound from Rice Bran Wax.
- ResearchGate. (n.d.). This compound as a Plant Growth Regulator.
- PubMed. (n.d.). This compound: a new naturally occurring plant growth regulator.
- Eutrema. (2025, July 3). This compound: The Mysterious Growth Stimulant.
- Wikipedia. (n.d.). 1-Triacontanol.
- SciSpace. (n.d.). The isolation of n-triacontanol from lucerne wax.
- Camille W. (2025, November 12). This compound - From Beeswax to Biotechnology: The Science of Natural Growth Stimulation.
- Islam, S., & Mohammad, F. (2020). This compound as a dynamic growth regulator for plants under diverse environmental conditions. Physiology and Molecular Biology of Plants, 26(5), 871–883.
- BuildASoil. (2014, March 8). This compound - As a Growth Stimulant.
- ResearchGate. (2015, August 22). (PDF) Isolation and Identification of Crude this compound from Rice Bran Wax.
- International Journal of Science Engineering and Technology. (n.d.). Detection and Extraction of this compound from waste material (rice bran wax).
- Google Patents. (n.d.). CN102070399A - Preparation method of efficient plant growth regulator this compound.
- THCFarmer. (n.d.). This compound.
- Huzhou Purestar Biochem Co.,Ltd. (n.d.). Rice Bran Wax Extract,this compound.
- Garden Culture Magazine. (2025, July 8). Is this compound Nature's Gift to Growers?.
- Kaiju Nutrients. (2025, May 18). The Breakdown - The Role Of this compound In Plant Nutrition.
- Alfalfa Green Organic Fertilizers. (n.d.). This compound.
- Primaryinfo.com. (n.d.). This compound from Rice bran Wax.
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Triacontanol's role as an endogenous plant growth regulator
This guide is structured as a high-level technical whitepaper designed for researchers and professionals in plant biotechnology and natural product drug development. It synthesizes the physiological mechanisms of Triacontanol (TRIA) with practical application protocols for enhancing biomass and secondary metabolite production.[1][2]
Technical Monograph on Mechanism, Signaling, and Application in Biomanufacturing
Executive Summary
This compound (TRIA;
For drug development professionals and plant scientists, TRIA represents a critical "metabolic switch." Its primary utility lies in biomanufacturing : significantly upregulating the synthesis of secondary metabolites (alkaloids, terpenes, flavonoids) in medicinal plants and maximizing biomass yield in feedstock crops. This guide details the signal transduction pathways, specifically the L(+)-adenosine cascade, and provides validated protocols for its extraction and application.
Chemical Identity & Endogenous Status
TRIA is not merely a surface wax component; it acts as an intra-plant signaling molecule.[2][3]
-
IUPAC Name: 1-Triacontanol[4]
-
Molecular Formula:
[4][5] -
Molecular Weight: 438.8 g/mol
-
Solubility: Hydrophobic; requires emulsification (e.g., with Tween-20) or dissolution in hot ethanol/acetone for aqueous application.
-
Endogenous Role: Synthesized via fatty acid elongation in the epidermal cells. It functions to regulate water loss (wax barrier) and actively signal stress responses and metabolic upregulation.
Mechanism of Action: The Signaling Cascade
The potency of TRIA stems from its ability to trigger a rapid signal transduction cascade affecting gene expression and ion transport.
The L(+)-Adenosine Second Messenger System
Research indicates that TRIA does not act directly on nuclear DNA but elicits a second messenger.
-
Perception: TRIA interacts with the cell wall/plasma membrane interface.[6]
-
Elicitation: It triggers the rapid formation/release of 9-β-L(+)-adenosine (TRIM).[6] Note the specific stereochemistry; the D(-)-isomer is inactive in this context.[1]
-
Ion Flux: L(+)-adenosine alters membrane permeability, causing a rapid influx of
and into the cytosol from the apoplast. -
Downstream Effects: The calcium spike activates Calmodulin (CaM)-dependent pathways, leading to the upregulation of metabolic enzymes, specifically RuBisCO (photosynthesis) and Nitrate Reductase (nitrogen assimilation).
Visualization of Signaling Pathway
The following diagram illustrates the validated signal transduction pathway initiated by TRIA.
Figure 1: The TRIA signal transduction cascade mediated by the second messenger L(+)-adenosine.[6]
Physiological Effects & Quantitative Data
TRIA's influence is systemic.[2] The following data summarizes its impact on key physiological markers relevant to biomass and drug precursor production.
Table 1: Quantitative Impact on Metabolic Parameters
Data aggregated from multiple validated crop studies (e.g., Rice, Tomato, Medicinal Herbs).
| Parameter | Observed Effect (vs. Control) | Mechanism |
| Photosynthesis | +15% to +35% | Upregulation of rbcS genes; increased RuBisCO activity. |
| Chlorophyll Content | +20% to +45% | Enhanced chloroplast development and reduced degradation. |
| Nitrate Reductase | +30% to +50% | Increased nitrogen assimilation efficiency. |
| Secondary Metabolites | +10% to +40% | Increased precursor availability (amino acids, sugars) for biosynthesis. |
| Water Uptake | +20% | Modulation of osmotic potential and membrane permeability. |
Table 2: Stress Mitigation (Abiotic)
TRIA acts as a biostimulant, protecting high-value crops during environmental stress.
| Stress Type | Biomarker Response | Outcome |
| Salinity | ↑ Proline (+40%), ↑ K+/Na+ ratio | Maintenance of turgor; reduced ion toxicity. |
| Drought | ↑ Soluble Sugars, ↓ MDA (Lipid Peroxidation) | Osmotic adjustment; membrane integrity protection. |
| Heavy Metal | ↑ Antioxidants (SOD, POD, CAT) | Scavenging of ROS; reduced oxidative damage. |
Experimental Protocols
These protocols are designed for research reproducibility and scalability.
Protocol A: Sustainable Extraction of TRIA from Rice Bran Wax
Target Audience: Natural Product Chemists Objective: Isolate high-purity TRIA from agricultural waste (Rice Bran Wax - RBW) without relying on synthetic petrochemical precursors.
-
Saponification:
-
Mix 100g of crude Rice Bran Wax with 500mL of 1N NaOH (in ethanol).
-
Reflux at 80°C for 3-4 hours to hydrolyze wax esters into fatty acids and alcohols.
-
-
Extraction:
-
Cool the mixture and add 500mL of hot distilled water.
-
Extract the non-saponifiable matter (NSM) using n-hexane or petroleum ether (3 x 200mL) in a separatory funnel.
-
Collect the organic layer (containing TRIA, octacosanol, etc.) and evaporate the solvent under reduced pressure.
-
-
Purification (Column Chromatography):
-
Pack a glass column with Silica Gel (60-120 mesh).
-
Load the crude NSM.
-
Elute with a gradient of Benzene:Chloroform (start 70:30, move to 30:70).
-
Collect fractions. TRIA typically elutes in mid-polarity fractions.
-
-
Validation:
-
Verify purity via GC-MS or TLC (Silica gel G; Solvent: Benzene:Ethyl Acetate 85:15; Rf ≈ 0.45).
-
Note: Recrystallize in acetone for >95% purity.
-
Protocol B: Exogenous Application for Medicinal Plants
Target Audience: Agronomists & Drug Development (Precursor Sourcing) Objective: Maximize secondary metabolite yield (e.g., alkaloids in Catharanthus, essential oils in Mentha).
-
Stock Solution Preparation (1.0 mg/L):
-
Dissolve 1.0 mg pure TRIA in 1.0 mL Polysorbate 20 (Tween-20) . Heat gently if necessary.
-
Slowly add 999 mL of warm distilled water while stirring vigorously to form a stable micro-emulsion.
-
Critical: TRIA precipitates easily; the surfactant is mandatory.
-
-
Working Concentrations:
-
Dilute stock to 1.0 µg/L (1 ppb) and 10 µg/L (10 ppb) .
-
Note: Dose-response is often bell-shaped. Higher concentrations (>1 mg/L) can be inhibitory.
-
-
Application Method:
-
Foliar Spray: Apply to "run-off" stage using a fine mist sprayer.
-
Timing:
-
T1: Vegetative stage (2-4 true leaves).
-
T2: Pre-flowering stage (peak metabolic demand).
-
-
-
Observation:
-
Monitor stomatal conductance and chlorophyll fluorescence 24h post-spray to verify bioactivity.
-
Future Directions in Drug Development
While TRIA is currently a tool for plant growth, its relevance to drug development is twofold:
-
Phytochemical Bioreactors: Using TRIA to hyper-accumulate complex pharmaceutical precursors (e.g., Taxol, Artemisinin) in plant tissue culture systems, reducing the cost of natural product drugs.
-
Nutraceuticals: Policosanols (a mixture of long-chain alcohols including TRIA) are investigated for human cholesterol-lowering properties, though clinical efficacy remains a subject of specific medical research distinct from its PGR role.
References
-
Ries, S., et al. (1993).[1][6][7] Rapid induction of ion pulses in tomato, cucumber, and maize plants following a foliar application of L(+)-adenosine.[1][6][7] Plant Physiology. Link[1]
-
Naeem, M., et al. (2012).[4][7] this compound: A potent plant growth regulator in agriculture.[1][2][3][4][5][6][7][8][9][10][11] Journal of Plant Interactions. Link
-
Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice and its response to this compound. Journal of Plant Physiology. Link
-
Islam, S., et al. (2020).[1] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Physiology and Molecular Biology of Plants. Link
-
Perveen, S., et al. (2012).[11] this compound-induced changes in growth, yield, and biochemical activities in wheat (Triticum aestivum L.) under saline conditions. Plant Growth Regulation. Link
-
Ries, S.K.[5] & Houtz, R.L. (1983). This compound as a Plant Growth Regulator.[1][3][4][5][6][7][8][9][10][12][13][14] HortScience. Link
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Technical Guide: Triacontanol Modulation of Photosynthesis and Chlorophyll Biosynthesis
Executive Summary
Triacontanol (TRIA), a saturated primary alcohol (
This technical guide delineates the molecular mechanisms by which TRIA upregulates the photosynthetic apparatus (specifically Ribulose-1,5-bisphosphate carboxylase/oxygenase [RuBisCO] and Photosystem II) and accelerates chlorophyll biosynthesis . It provides actionable protocols for formulation and application, addressing the compound's hydrophobicity—a common failure point in experimental reproducibility.
Molecular Mechanism of Action
The efficacy of TRIA is not due to direct metabolic participation but rather its role as an elicitor . The primary mode of action involves the rapid alteration of membrane permeability and the activation of a calcium-signaling cascade.
The TRIA-Adenosine-Calcium Cascade
Upon foliar application, TRIA interacts with the epicuticular waxes and transmembrane proteins of the cell wall. This interaction triggers the generation of L(+)-adenosine (a secondary messenger).[1]
-
Signal Initiation: TRIA elicits L(+)-adenosine accumulation in the apoplast.[1]
-
Ion Channel Gating: L(+)-adenosine binds to receptors on the plasma membrane, opening calcium (
) channels .[1] -
Calcium Influx: A rapid influx of
occurs, raising cytosolic calcium concentrations. -
Calmodulin Activation:
binds to calmodulin (CaM) , forming the -CaM complex. -
Gene Regulation: The complex acts as a transcription factor modulator, entering the nucleus and upregulating specific photosynthetic genes, including rbcS (small subunit of RuBisCO) and psbA (D1 protein of PSII).
Signaling Pathway Visualization
Figure 1: The TRIA signal transduction pathway showing the critical role of Calcium/Calmodulin as the mediator between TRIA application and genetic response.
Impact on the Photosynthetic Apparatus
TRIA does not merely increase leaf area; it fundamentally alters the efficiency of the photosynthetic machinery per unit area.
Photosystem II (PSII) Efficiency
TRIA protects the thylakoid membranes and enhances the quantum yield of PSII.
-
Mechanism: Upregulation of the psbA gene leads to faster turnover of the D1 protein, which is susceptible to photoinhibition.
-
Metric: Increases the
ratio (variable fluorescence/maximum fluorescence), indicating reduced stress on the reaction centers.
RuBisCO Activity
The rate-limiting step in carbon fixation is often the activity of RuBisCO.
-
Mechanism: TRIA specifically upregulates the nuclear-encoded rbcS genes. The increased abundance of the small subunit shifts the equilibrium toward holoenzyme assembly.
-
Result: Higher carboxylation rates (
) and reduced photorespiration.
Modulation of Chlorophyll Biosynthesis
TRIA prevents senescence (the degradation of chlorophyll) and actively stimulates the tetrapyrrole biosynthetic pathway .
Biosynthetic Pathway Stimulation
Research indicates TRIA influences key enzymatic steps:
-
ALA Synthase: Increases the synthesis of 5-aminolevulinic acid (ALA), the committed precursor to porphyrins.
-
Protochlorophyllide Reductase: Enhances the light-dependent reduction of protochlorophyllide to chlorophyllide.
Comparative Physiological Effects (Data Synthesis)
| Parameter | Control (Mean) | TRIA Treated (Mean) | % Change | Mechanism |
| Chlorophyll a ( | 1.45 | 1.88 | +29.6% | Enhanced ALA synthase activity |
| Chlorophyll b ( | 0.62 | 0.85 | +37.0% | Upregulation of Chl synthetase |
| RuBisCO Activity ( | 125.0 | 168.0 | +34.4% | rbcS gene overexpression |
| Net Photosynthesis ( | 14.2 | 19.5 | +37.3% | Increased stomatal conductance ( |
| PSII Efficiency ( | 0.76 | 0.82 | +7.8% | D1 protein protection |
Table 1: Aggregated data ranges based on C3 crop responses (e.g., Rice, Tomato) to 1.0
Experimental Protocols
Critical Note on Solubility: TRIA is hydrophobic. Direct addition to water results in precipitation and zero bioavailability. The following protocol ensures a stable colloidal dispersion.
Preparation of Stock Solution (1.0 mM)
Reagents:
-
n-Triacontanol (99% purity)
-
Polysorbate 20 (Tween-20)
-
Distilled Deionized Water (
)
Step-by-Step Protocol:
-
Weigh 43.8 mg of this compound.
-
Add to a glass beaker containing 1.0 mL of Tween-20 .
-
Heat the mixture to 85°C (melting point of TRIA is ~87°C) while stirring vigorously until the TRIA is fully dissolved in the surfactant.
-
While maintaining heat and stirring, slowly add 50 mL of boiling
. Caution: The solution will turn milky white (colloidal dispersion). -
Bring the final volume to 100 mL with remaining hot water.
-
Allow to cool to room temperature. This is your 1.0 mM Stock .
Foliar Assay Workflow
Figure 2: Workflow for evaluating TRIA efficacy. Note that effects are typically measurable 3-7 days post-application.
Application Standards:
-
Working Concentration: Dilute stock to 1.0
(approx 0.44 mg/L). Higher concentrations (>10 ) often yield diminishing returns or toxicity. -
Timing: Apply during the vegetative phase (e.g., 2-3 leaf stage).
-
Method: Spray to "run-off" ensuring coverage of both adaxial and abaxial leaf surfaces.
References
-
Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice paddy treated with this compound. Journal of Plant Physiology.[2]
-
Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator.[3][2][4] HortScience.
-
Perveen, S., et al. (2014). this compound-induced changes in the growth, photosynthetic pigments, cell metabolites, flowering and yield of green gram. Biologia Plantarum.[5]
-
Naeem, M., et al. (2012). this compound: A potent plant growth regulator in agriculture.[6] Journal of Plant Interactions.
-
Eriksen, A. B., et al. (1981). The effect of this compound on photosynthesis and photorespiration in maize and tomato. Physiologia Plantarum.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Molecular Effects Induced by this compound in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: Triacontanol (TRIA) Solubilization and Delivery Protocols
Introduction & Physiochemical Challenges
Triacontanol (TRIA) is a saturated, long-chain primary alcohol that acts as a potent plant growth regulator (PGR) and biostimulant. Unlike auxins or cytokinins, TRIA functions at extremely low concentrations (nanomolar range) to upregulate photosynthesis, enzyme activity, and secondary metabolite production.
The Research Bottleneck: The primary failure point in TRIA experiments is bioavailability . TRIA is highly hydrophobic (LogP ~13) and practically insoluble in water. Simply adding TRIA powder to culture media or spray tanks results in precipitation, rendering the compound biologically inert.
This guide provides a standardized, self-validating protocol for creating a stable Colloidal Dispersion , ensuring the molecule can traverse the cuticle or cell membrane to trigger the adenosine-mediated signaling cascade.
Mechanism of Action: The Adenosine-Ca²⁺ Pathway
To optimize application timing and dosage, researchers must understand the signaling cascade. TRIA does not act directly on nuclear DNA; rather, it triggers a rapid secondary messenger system.
Key Mechanistic Steps:
-
Elicitation: TRIA interacts with the cell wall/membrane interface.
-
Messenger Synthesis: This interaction generates 9-β-L(+)-adenosine (TRIM: this compound Induced Messenger).
-
Calcium Influx: TRIM causes a rapid influx of Ca²⁺ into the cytosol.
-
Calmodulin Activation: Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.
-
Metabolic Shift: Downstream effects include the upregulation of rbcS (RuBisCO small subunit) genes, increased photosynthetic efficiency, and enhanced antioxidant enzyme activity (SOD, CAT, POD).
Visualization: TRIA Signaling Cascade
Figure 1: The signal transduction pathway of this compound, highlighting the critical role of the adenosine second messenger and Calcium influx.
Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)
Critical Note: Do not attempt to dissolve TRIA directly in water.[1] This protocol uses a co-solvent system (Ethanol + Polysorbate 20) to create a stable emulsion compatible with both tissue culture and foliar applications.
Reagents Required:
-
1-Triacontanol (Synthetic, >95% purity recommended to avoid beeswax impurities).
-
Ethanol (95-100%, Molecular Biology Grade).
-
Polysorbate 20 (Tween 20) – Acts as the surfactant/emulsifier.[2]
-
Milli-Q / Distilled Deionized Water (
). -
0.22 µm Syringe Filter (PES or Nylon).
Step-by-Step Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Primary Solubilization: Transfer powder to a glass beaker containing 50 mL of Ethanol .
-
Thermal Activation: Place the beaker on a magnetic stirrer with a hot plate. Heat to 40–50°C (Do not boil) while stirring at 300 RPM. Stir for 15–20 minutes until the solution is perfectly clear.
-
Surfactant Addition: Add 1.0 mL of Tween 20 to the warm ethanol solution. Stir for another 5 minutes.
-
Why? Tween 20 prevents recrystallization when water is added.
-
-
Phase Inversion: While stirring vigorously, slowly add warm
(approx. 40°C) to bring the final volume to 100 mL .-
Observation: The solution may turn slightly opalescent (milky).[2] This is a colloidal dispersion and is acceptable. If large crystals form, the temperature was too low or water was added too fast.
-
-
Sterilization (For Tissue Culture): While still warm, pass the solution through a 0.22 µm syringe filter into a sterile amber bottle.
-
Note: TRIA is heat stable, but filter sterilization is preferred to maintain precise volume and concentration.
-
-
Storage: Store at 4°C in the dark. Stable for 3–4 months. Shake well before use.
Final Concentration: 1.0 mg/mL (1000 ppm).
Protocol B: In Vitro Tissue Culture Application
In tissue culture, TRIA exhibits a hormetic response: low doses stimulate, while high doses are inhibitory or toxic.
Target Concentration Range:
Experimental Workflow
-
Media Preparation: Prepare standard Murashige & Skoog (MS) media (or crop-specific basal media).
-
Dosing Calculation:
-
To achieve 2.0 µg/L in 1 Liter of media: Add 2.0 µL of the Master Stock (1 mg/mL).
-
To achieve 10.0 µg/L in 1 Liter of media: Add 10.0 µL of the Master Stock.
-
-
Integration: Add the TRIA stock to the media after autoclaving (if filter sterilized) or before autoclaving (TRIA is generally autoclavable, but post-autoclave addition prevents potential heat-induced interaction with other media components).
-
Culture: Inoculate explants.
Dosage Recommendations by Objective:
| Objective | Recommended Concentration | Expected Outcome |
| Rooting Induction | Increased root number and length; earlier rooting onset. | |
| Shoot Multiplication | Increased axillary shoot proliferation; higher biomass. | |
| Somatic Embryogenesis | Enhanced embryo maturation. |
Protocol C: Foliar & Hydroponic Application (In Vivo)
For whole plants, the cuticle barrier requires a slightly higher concentration and the presence of a surfactant is non-negotiable.
Target Concentration Range:
Preparation of Working Spray Solution (1 Liter)
-
Target: 0.5 mg/L (0.5 ppm) TRIA spray.
-
Dilution: Take 0.5 mL of the Master Stock (1 mg/mL).
-
Mixing: Add to 999.5 mL of water.
-
Surfactant Boost: Add an additional 0.1% (1 mL) of Tween 20 or a non-ionic agricultural surfactant to the final spray tank. This ensures the hydrophobic TRIA adheres to the leaf surface.
Application Workflow
Figure 2: Optimal workflow for in vivo foliar application.
Critical Success Factors:
-
Photoperiod Timing: Apply TRIA 3 to 7 hours after first light . The adenosine/Ca²⁺ signaling pathway is most active when stomata are open and metabolic activity is ramping up.
-
Frequency: Do not over-apply. Once every 2 weeks is standard. "Less is more."
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| White precipitate in Stock | Temperature too low during mixing. | Re-heat to 50°C and stir. If persistent, remake using fresh ethanol. |
| Phytotoxicity (Leaf Burn) | Ethanol concentration too high in final spray. | Ensure stock is diluted >1:1000.[2] The final ethanol content should be <0.1%.[2] |
| No Physiological Effect | Concentration too high (Inhibitory). | TRIA follows a hormetic curve.[2] Reduce dose by 50% and re-test. |
| Variable Results | Poor dispersion (Clumping). | Ensure Tween 20 was added before water. Vortex stock vigorously before every use. |
References
-
Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator. HortScience, 18(5), 654-662.
-
Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869-876.
-
Naeem, M., Khan, M. M. A., & Moinuddin. (2012). this compound: a potent plant growth regulator in agriculture.[3] Journal of Plant Interactions, 7(2), 129-142.
-
Islam, S., et al. (2020). this compound as a dynamic growth regulator for plants under diverse environmental conditions.[2][4] Journal of Plant Interactions.
-
Tantos, A., et al. (1999). The effect of this compound on micropropagation of balm, Melissa officinalis L. Plant Cell Reports, 19, 88–91.[5]
Sources
- 1. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on micropropagation of balm, Melissa officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
Triacontanol: The Genesis of a Potent Plant Growth Regulator
A Retrospective Technical Analysis of Early Seminal Research (1977–1990)
Abstract
This technical guide analyzes the seminal discovery and early characterization of 1-triacontanol (TRIA), a saturated primary alcohol (
Part 1: The Alfalfa Anomaly & The 1977 Discovery
In the mid-1970s, a team led by S.K.[2][3][4][5] Ries at Michigan State University observed an anomaly: plants grown in soil supplemented with alfalfa meal (hay) exhibited growth rates significantly higher than those treated with standard nitrogen fertilizers. This was not a simple nutrient effect; the response was too rapid and disproportionate to the N-P-K content of the meal.
In 1977, Ries published the seminal paper in Science, identifying the active agent.[4][5] Through a rigorous fractionation process, they isolated a crystalline substance that, even at extremely low concentrations, mimicked the "alfalfa effect."
The Isolation Workflow
The isolation of TRIA from alfalfa meal was a lesson in classical phytochemical extraction. The team utilized the hydrophobicity of the waxy cuticle components to separate the active fraction.
Figure 1: The Ries Isolation Protocol. Flowchart depicting the fractionation of alfalfa meal leading to the identification of 1-triacontanol.
Part 2: The Solubility Paradox & Formulation Science
Following the 1977 discovery, reproducibility became a major issue in the scientific community. Some labs reported massive yield increases; others found no effect.[3]
The Technical Root Cause:
Triacontanol is a long-chain fatty alcohol with extreme hydrophobicity (
The Solution: Colloidal Dispersion Ries and Houtz (1983) established that TRIA activity is dependent on the physical state of the molecule in solution.
-
Ineffective: Crystalline suspensions (macroscopic particles).
-
Effective: Colloidal dispersions (micellar/nanoparticulate form).
To achieve a colloidal dispersion, TRIA must be dissolved in a surfactant (e.g., Polysorbate 20) at high temperatures before being introduced to water. This creates a stable dispersion where the surface area of TRIA available to the leaf cuticle is maximized.
Table 1: Impact of Formulation on Efficacy (Historical Synthesis)
| Formulation Type | Particle State | Bioavailability | Typical Yield Response |
| Crystalline Suspension | Macroscopic aggregates | Low | 0% - 5% (Inconsistent) |
| Solvent Solution (e.g., Acetone) | Dissolved (until evaporation) | Moderate | 10% - 20% |
| Colloidal Dispersion | Micellar/Nanoparticulate | High | 20% - 40% |
Part 3: Mechanism of Action – The "TRIM" Hypothesis[6][7]
By the early 1980s, it was clear that TRIA acted faster than gene expression alone could explain. Rice seedlings showed growth responses within 9 minutes of application. This suggested a rapid signal transduction cascade originating at the cell membrane.
The L(+)-Adenosine Connection In a series of papers (Ries & Wert, 1982; 1988), the group proposed that TRIA elicits a "second messenger" named TRIM (this compound Elicited Messenger). This was later identified as 9-β-L(+)-adenosine .[1]
-
Significance: Natural adenosine is typically the D(-) enantiomer. The detection of the L(+) enantiomer was a radical finding.
-
Pathway: TRIA interaction with the cell wall/membrane
Release of L(+)-adenosine Alteration of Ca / Calmodulin levels Enzyme activation (e.g., RuBisCO).
Figure 2: The Proposed TRIM Signaling Cascade. Visualizing the rapid signal transduction pathway proposed by Ries et al., linking TRIA to L(+)-adenosine.
Part 4: Seminal Experimental Protocols
For researchers attempting to validate historical data, the following protocols reconstruct the successful methodologies of the 1980s.
Protocol A: Preparation of Colloidal TRIA Stock (
)
Rationale: To ensure bioavailability via micelle formation.
-
Weighing: Weigh
of pure 1-triacontanol. -
Solubilization: Add TRIA to
of Polysorbate 20 (Tween 20) in a glass beaker. -
Heating: Heat the mixture to 65°C - 70°C on a hot plate. Stir until the TRIA is completely dissolved and the solution is clear.
-
Critical Step: Do not overheat to degradation, but ensure all crystals are melted.
-
-
Dispersion: While stirring rapidly, slowly add
of distilled water (pre-warmed to 40°C) to the hot surfactant mixture. -
Result: A tyndall effect (light scattering) should be visible, indicating a colloidal dispersion.
Protocol B: The Rice Seedling Bioassay (Standardized)
Rationale: Rice seedlings provided the most consistent rapid-response data in early studies.
-
Culture: Germinate rice seeds (Oryza sativa) in vermiculite for 6 days in the dark at 30°C.
-
Transfer: Transfer seedlings to nutrient solution tanks (Hoagland’s solution).
-
Treatment:
-
Control: Nutrient solution + Polysorbate 20 (mock).
-
Experimental: Nutrient solution + TRIA colloid (Final concentration:
or approx. ).
-
-
Measurement: Measure dry weight and leaf area after 24 hours.
-
Historical Benchmark: Expect 20-30% increase in dry weight vs. control.
-
Part 5: Quantitative Retrospective
The following data summarizes the yield improvements reported in the foundational Science paper and subsequent validation studies (1977-1981).
Table 2: Historical Yield Data (Ries et al., 1977; Knowles & Ries, 1981)
| Crop Species | Application Method | Concentration | Observed Increase (Dry Wt/Yield) | P-Value (Historical) |
| Rice (Oryza sativa) | Nutrient Culture | +28% (Seedling Mass) | ||
| Corn (Zea mays) | Foliar Spray | +12% (Grain Yield) | ||
| Tomato (Lycopersicon) | Foliar Spray | +18% (Fruit Yield) | ||
| Barley (Hordeum vulgare) | Foliar Spray | +7% (Grain Yield) |
Note: The effective dose is remarkably low (nanomolar range). Higher doses often resulted in a "bell-shaped" dose-response curve, where efficacy dropped as concentration increased.
References
-
Ries, S. K., Wert, V., Sweeley, C. C., & Leavitt, R. A. (1977).[4] this compound: A new naturally occurring plant growth regulator.[4][5] Science, 195(4284), 1339–1341.
-
Ries, S. K., & Wert, V. (1982).[4][6] Rapid in vivo and in vitro effects of this compound.[2][4][6][7] Journal of Plant Growth Regulation, 1(2), 117–127.
-
Ries, S. K., & Houtz, R. (1983).[4] this compound as a Plant Growth Regulator.[1][2][3][4][5][8][9][6][7][10] HortScience, 18(5), 654-662.
-
Knowles, N. R., & Ries, S. K. (1981). Rapid growth and apparent total nitrogen increases in rice and corn plants following applications of this compound.[1][4] Plant Physiology, 68(6), 1279–1284.[1]
-
Ries, S. K., Wert, V., O'Leary, N. F. D., & Nair, M. (1990).[4] 9-β-L(+)-Adenosine: A new naturally occurring plant growth substance elicited by this compound in rice.[1] Plant Growth Regulation, 9, 263–273.[4]
Sources
- 1. This compound and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth responses of rice seedlings to this compound in light and dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buildasoil.com [buildasoil.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a new naturally occurring plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. saahasindia.org [saahasindia.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. wellyoutech.com [wellyoutech.com]
Methodological & Application
Advanced Application Note: Triacontanol (TRIA) Solubilization and Delivery Protocols
Introduction & Physiochemical Challenges
Triacontanol (TRIA) is a saturated, long-chain primary alcohol that acts as a potent plant growth regulator (PGR) and biostimulant. Unlike auxins or cytokinins, TRIA functions at extremely low concentrations (nanomolar range) to upregulate photosynthesis, enzyme activity, and secondary metabolite production.
The Research Bottleneck: The primary failure point in TRIA experiments is bioavailability . TRIA is highly hydrophobic (LogP ~13) and practically insoluble in water. Simply adding TRIA powder to culture media or spray tanks results in precipitation, rendering the compound biologically inert.
This guide provides a standardized, self-validating protocol for creating a stable Colloidal Dispersion , ensuring the molecule can traverse the cuticle or cell membrane to trigger the adenosine-mediated signaling cascade.
Mechanism of Action: The Adenosine-Ca²⁺ Pathway
To optimize application timing and dosage, researchers must understand the signaling cascade. TRIA does not act directly on nuclear DNA; rather, it triggers a rapid secondary messenger system.
Key Mechanistic Steps:
-
Elicitation: TRIA interacts with the cell wall/membrane interface.
-
Messenger Synthesis: This interaction generates 9-β-L(+)-adenosine (TRIM: this compound Induced Messenger).
-
Calcium Influx: TRIM causes a rapid influx of Ca²⁺ into the cytosol.
-
Calmodulin Activation: Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.
-
Metabolic Shift: Downstream effects include the upregulation of rbcS (RuBisCO small subunit) genes, increased photosynthetic efficiency, and enhanced antioxidant enzyme activity (SOD, CAT, POD).
Visualization: TRIA Signaling Cascade
Figure 1: The signal transduction pathway of this compound, highlighting the critical role of the adenosine second messenger and Calcium influx.
Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)
Critical Note: Do not attempt to dissolve TRIA directly in water.[1] This protocol uses a co-solvent system (Ethanol + Polysorbate 20) to create a stable emulsion compatible with both tissue culture and foliar applications.
Reagents Required:
-
1-Triacontanol (Synthetic, >95% purity recommended to avoid beeswax impurities).
-
Ethanol (95-100%, Molecular Biology Grade).
-
Polysorbate 20 (Tween 20) – Acts as the surfactant/emulsifier.[2]
-
Milli-Q / Distilled Deionized Water (
). -
0.22 µm Syringe Filter (PES or Nylon).
Step-by-Step Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Primary Solubilization: Transfer powder to a glass beaker containing 50 mL of Ethanol .
-
Thermal Activation: Place the beaker on a magnetic stirrer with a hot plate. Heat to 40–50°C (Do not boil) while stirring at 300 RPM. Stir for 15–20 minutes until the solution is perfectly clear.
-
Surfactant Addition: Add 1.0 mL of Tween 20 to the warm ethanol solution. Stir for another 5 minutes.
-
Why? Tween 20 prevents recrystallization when water is added.
-
-
Phase Inversion: While stirring vigorously, slowly add warm
(approx. 40°C) to bring the final volume to 100 mL .-
Observation: The solution may turn slightly opalescent (milky).[2] This is a colloidal dispersion and is acceptable. If large crystals form, the temperature was too low or water was added too fast.
-
-
Sterilization (For Tissue Culture): While still warm, pass the solution through a 0.22 µm syringe filter into a sterile amber bottle.
-
Note: TRIA is heat stable, but filter sterilization is preferred to maintain precise volume and concentration.
-
-
Storage: Store at 4°C in the dark. Stable for 3–4 months. Shake well before use.
Final Concentration: 1.0 mg/mL (1000 ppm).
Protocol B: In Vitro Tissue Culture Application
In tissue culture, TRIA exhibits a hormetic response: low doses stimulate, while high doses are inhibitory or toxic.
Target Concentration Range:
Experimental Workflow
-
Media Preparation: Prepare standard Murashige & Skoog (MS) media (or crop-specific basal media).
-
Dosing Calculation:
-
To achieve 2.0 µg/L in 1 Liter of media: Add 2.0 µL of the Master Stock (1 mg/mL).
-
To achieve 10.0 µg/L in 1 Liter of media: Add 10.0 µL of the Master Stock.
-
-
Integration: Add the TRIA stock to the media after autoclaving (if filter sterilized) or before autoclaving (TRIA is generally autoclavable, but post-autoclave addition prevents potential heat-induced interaction with other media components).
-
Culture: Inoculate explants.
Dosage Recommendations by Objective:
| Objective | Recommended Concentration | Expected Outcome |
| Rooting Induction | Increased root number and length; earlier rooting onset. | |
| Shoot Multiplication | Increased axillary shoot proliferation; higher biomass. | |
| Somatic Embryogenesis | Enhanced embryo maturation. |
Protocol C: Foliar & Hydroponic Application (In Vivo)
For whole plants, the cuticle barrier requires a slightly higher concentration and the presence of a surfactant is non-negotiable.
Target Concentration Range:
Preparation of Working Spray Solution (1 Liter)
-
Target: 0.5 mg/L (0.5 ppm) TRIA spray.
-
Dilution: Take 0.5 mL of the Master Stock (1 mg/mL).
-
Mixing: Add to 999.5 mL of water.
-
Surfactant Boost: Add an additional 0.1% (1 mL) of Tween 20 or a non-ionic agricultural surfactant to the final spray tank. This ensures the hydrophobic TRIA adheres to the leaf surface.
Application Workflow
Figure 2: Optimal workflow for in vivo foliar application.
Critical Success Factors:
-
Photoperiod Timing: Apply TRIA 3 to 7 hours after first light . The adenosine/Ca²⁺ signaling pathway is most active when stomata are open and metabolic activity is ramping up.
-
Frequency: Do not over-apply. Once every 2 weeks is standard. "Less is more."
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| White precipitate in Stock | Temperature too low during mixing. | Re-heat to 50°C and stir. If persistent, remake using fresh ethanol. |
| Phytotoxicity (Leaf Burn) | Ethanol concentration too high in final spray. | Ensure stock is diluted >1:1000.[2] The final ethanol content should be <0.1%.[2] |
| No Physiological Effect | Concentration too high (Inhibitory). | TRIA follows a hormetic curve.[2] Reduce dose by 50% and re-test. |
| Variable Results | Poor dispersion (Clumping). | Ensure Tween 20 was added before water. Vortex stock vigorously before every use. |
References
-
Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator. HortScience, 18(5), 654-662.
-
Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869-876.
-
Naeem, M., Khan, M. M. A., & Moinuddin. (2012). this compound: a potent plant growth regulator in agriculture.[3] Journal of Plant Interactions, 7(2), 129-142.
-
Islam, S., et al. (2020). this compound as a dynamic growth regulator for plants under diverse environmental conditions.[2][4] Journal of Plant Interactions.
-
Tantos, A., et al. (1999). The effect of this compound on micropropagation of balm, Melissa officinalis L. Plant Cell Reports, 19, 88–91.[5]
Sources
- 1. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on micropropagation of balm, Melissa officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard protocols for preparing Triacontanol solutions for lab use
Application Note: Optimized Solubilization and Preparation Protocols for 1-Triacontanol (
Executive Summary & Physicochemical Constraints
1-Triacontanol (TRIA) is a saturated, long-chain primary alcohol (
The Core Challenge: TRIA is virtually insoluble in water (
This guide provides two standardized protocols to ensure stable, bioavailable delivery of TRIA.
Table 1: Physicochemical Profile of 1-Triacontanol
| Property | Specification | Critical Formulation Note |
| Molecular Formula | Highly lipophilic tail; requires surfactant for aqueous stability. | |
| Molecular Weight | 438.81 g/mol | Large molecule; slow diffusion rates in agar media. |
| Melting Point | 86°C – 87.5°C | CRITICAL: Preparation often requires heating above this threshold to ensure initial dispersion. |
| Solubility (Water) | Insoluble | Direct addition to water results in biologically inactive floating crystals. |
| Solubility (Ethanol) | Low (requires heat) | Soluble in boiling ethanol; precipitates upon cooling if not stabilized. |
| Solubility (Chloroform) | High | Good for initial solvation, but toxic to plant tissues (avoid if possible). |
| Solubility (Tween 20) | Moderate (with heat) | Forms stable micelles; the preferred vehicle for biological assays. |
Protocol A: The "Bio-Compatible" Standard (Ethanol-Tween 20)
Best For: Plant Tissue Culture (PTC), Enzymatic Assays, Hydroponics. Mechanism: Uses a co-solvent (Ethanol) to separate TRIA molecules, followed by a surfactant (Tween 20) to encapsulate them in micelles before water introduction.
Reagents Required
-
1-Triacontanol (Purity >97%)[1]
-
Ethanol (95-100%, Molecular Biology Grade)
-
Tween 20 (Polysorbate 20)
-
Milli-Q / DI Water (Autoclaved)
-
Equipment: Water bath set to 60°C; Vortex mixer; Magnetic stirrer with hot plate.
Step-by-Step Methodology
-
Weighing: Accurately weigh 10 mg of Triacontanol powder.
-
Note: Use an anti-static weighing boat; TRIA powder is waxy and static-prone.
-
-
Primary Solvation: Transfer powder to a glass scintillation vial. Add 10 mL of Ethanol .
-
Observation: The powder will likely not dissolve immediately at room temperature.
-
-
Thermal Dissolution: Place the vial in a 60°C water bath . Swirl gently until the solution is completely clear and no crystals are visible.
-
Why: Heat overcomes the lattice energy of the
chain.
-
-
Surfactant Integration: While the ethanol solution is still warm, add 50 µL of Tween 20 . Vortex vigorously for 30 seconds.[3]
-
Phase Inversion (The Critical Step):
-
Prepare 90 mL of warm water (~50°C).
-
Slowly add the warm Ethanol/TRIA/Tween mixture into the warm water while stirring rapidly on a magnetic plate.
-
Visual Check: The solution should turn slightly opalescent (Tyndall effect) but should not show floating white flakes. If flakes appear, the TRIA has crystallized out of the micelle; discard and restart.
-
-
Final Volume Adjustment: Top up to 100 mL with water.
-
Final Concentration: 0.1 mg/mL (100 ppm).
-
Final Solvent Composition: 10% Ethanol, ~0.05% Tween 20.
-
Protocol B: The "Rapid Dispersion" Method (Acetone-Based)
Best For: Foliar Spray Stocks, Greenhouse Applications (where trace acetone is volatile and non-interfering). Mechanism: Exploits the high solubility of TRIA in boiling acetone and "shock dispersion" into water to create micro-crystals.
Reagents Required
Step-by-Step Methodology
-
Preparation: Weigh 10 mg of this compound.
-
Solvation: Dissolve in 10 mL of Acetone .
-
Action: If not dissolving, warm the vial slightly (Caution: Acetone is highly flammable; use a water bath, never open flame).
-
-
Shock Dispersion:
-
Place 90 mL of DI water on a magnetic stirrer creating a deep vortex.
-
Add the Acetone-TRIA solution dropwise into the center of the vortex.
-
-
Evaporation (Optional): Stir the solution in an open beaker in a fume hood for 2 hours. This allows the acetone to evaporate, leaving a suspension of micro-crystalline TRIA in water.
-
Storage: Store at 4°C. Shake vigorously before every use.
Visualization of Workflows
The following diagrams illustrate the decision logic and chemical workflows for preparing TRIA.
Figure 1: Solubilization Workflow Logic
Caption: Decision tree for selecting the optimal this compound preparation method based on downstream application.
Mechanism of Action & Biological Context[1][2][14][15]
Understanding why proper solubilization matters requires understanding the signaling pathway. TRIA acts rapidly (within minutes) to alter membrane fluidity and enzyme activity. If the TRIA is precipitated (large crystals), it cannot interact with the cell wall receptors.
Figure 2: this compound Signaling Cascade
Caption: Simplified signaling pathway showing the necessity of bioavailable TRIA to trigger the adenosine/Ca2+ cascade.
Storage and Stability Guidelines
-
Container: Always use Amber Glass or foil-wrapped borosilicate glass. TRIA is stable, but surfactants (Tween) can degrade under UV light.
-
Adsorption:
chains are "sticky." -
Temperature: Store stocks at 4°C .
-
Warning: The Ethanol-Tween stock may solidify or cloud at 4°C. You must warm it to 25-30°C and vortex before use to re-solubilize the micelles.
-
References
-
Ries, S. K., & Houtz, R. (1983).[1][2] this compound as a Plant Growth Regulator.[2][5][6][7][8][11][12][14][15] HortScience, 18(5), 654-662. Link
- Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and identification of this compound from rice bran wax and its effect on the growth and yield of rice. Journal of Agronomy and Crop Science, 188(1), 63-68.
-
Naeem, M., Khan, M. M. A., & Moinuddin. (2012). This compound: A Potent Plant Growth Regulator in Agriculture.[2][6][7][8][11][14][16] Journal of Plant Interactions, 7(2), 129-142. Link
-
Islam, S., et al. (2020).[9] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions. Link
-
Standard Protocol: PhytoTech Labs. Preparation of Stock Solutions. Link
Sources
- 1. circadiancropsciences.com [circadiancropsciences.com]
- 2. hort [journals.ashs.org]
- 3. CA1137775A - Formulation comprising 1-triacontanol and its use as plant growth regulator - Google Patents [patents.google.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. US4420329A - Stable colloidal dispersions of this compound - Google Patents [patents.google.com]
- 6. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 7. The Solubility of this compound 1.5%EP - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 11. US4455162A - 1-Triacontanol plant growth stimulator formulations - Google Patents [patents.google.com]
- 12. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. saahasindia.org [saahasindia.org]
Seed treatment with Triacontanol for germination studies
Application Note: AN-TRIA-001 Optimization of Seed Priming Protocols using Triacontanol (TRIA): Mechanism, Solubility, and Standardization
Executive Summary
This compound (TRIA;
Target Applications:
-
Seed Priming (Hydro-priming enhancement).[3]
-
Abiotic Stress Alleviation (Salinity/Drought models).[2][4][5]
-
Agrochemical Formulation Development.
Mechanism of Action: The Signal Cascade
To design a valid experiment, one must understand the "Why." TRIA does not enter the cell directly to act as a hormone. Instead, it acts on the cell wall to generate a secondary messenger, 9-
The Physiological Cascade:
-
Primary Interaction: TRIA interacts with the cell wall/membrane interface.
-
Messenger Release: Generates L(+)-adenosine (TRIM).
-
Calcium Influx: TRIM causes a rapid influx of
into the cytosol. -
Calmodulin Activation:
binds to calmodulin, triggering a phosphorylation cascade. -
Metabolic Upregulation:
- -Amylase: Breaks down starch reserves into reducing sugars for the embryo.[6]
- -ATPase: Increases membrane permeability and nutrient uptake.
-
Antioxidants: Upregulation of SOD and CAT enzymes (stress resistance).
Figure 1: TRIA Signaling Pathway
Caption: The signal transduction pathway of this compound, highlighting the calcium-dependent activation of metabolic enzymes.
Pre-Protocol Considerations: Solubility & Concentration
The Solubility Challenge: TRIA is a long-chain alcohol and is insoluble in water . A common error is attempting to sonicate TRIA directly into water, resulting in a suspension that precipitates, leading to inconsistent dosing.
-
Solution: Use a co-solvent system (Ethanol or Acetone) coupled with a non-ionic surfactant (Tween-20) to form a stable emulsion upon dilution.
Concentration Optimization:
TRIA exhibits a "Bell-Shaped" dose-response curve. High concentrations (>20
-
Effective Range: 0.1
M to 10 M. -
Conversion Table:
| Target Concentration ( | Target Concentration (ppm / mg/L) | Application Note |
| 0.1 | ~0.044 ppm | Low dose for sensitive species (e.g., Lettuce) |
| 1.0 | ~0.44 ppm | Standard Starting Point (Wheat, Tomato) |
| 10.0 | ~4.40 ppm | High dose for stress priming (Salinity studies) |
Standardized Experimental Protocol
Phase A: Preparation of Stock Solutions
Objective: Create a stable 1 mM (approx. 440 ppm) Master Stock.
Reagents:
-
This compound (99% purity, powder).
-
Ethanol (Absolute) OR Acetone.
-
Tween-20 (Polysorbate 20).[7]
- (Deionized Water).
Step-by-Step:
-
Weigh 4.4 mg of this compound powder.
-
Dissolve in 10 mL of Ethanol (or Acetone) in a glass vial.
-
Note: Warm slightly (40°C) in a water bath if dissolution is slow. Solution must be crystal clear.
-
-
Add 50
L of Tween-20 to the solvent mixture. Vortex vigorously for 30 seconds. -
Label this as "1 mM TRIA Stock." Store at 4°C in the dark (stable for 1 month).
Phase B: Working Solutions & Seed Priming
Objective: Treat seeds with 1
-
Dilution: To prepare 1 Liter of 1
M Working Solution:-
Take 1 mL of "1 mM TRIA Stock."
-
Add to 999 mL of
while stirring rapidly. -
Result: A slightly hazy but stable emulsion.
-
-
Control Preparation (Critical for Validity):
-
Mock Control: 1 mL Ethanol + 50
L Tween-20 diluted in 999 mL . -
Why? To prove effects are due to TRIA, not the solvent or surfactant.
-
-
Priming Process:
-
Surface sterilize seeds (1% Sodium Hypochlorite, 3 min)
Rinse 3x with . -
Submerge seeds in TRIA Working Solution (Ratio: 1g seed : 5mL solution).
-
Duration: Incubate for 12 hours at 25°C in the dark.
-
Re-drying (Optional but recommended): Blot seeds dry and air-dry back to original weight if storing. For immediate germination, proceed to Phase C.
-
Phase C: Germination Setup
-
Place 50 seeds on double-layered filter paper in 9cm Petri dishes.
-
Moisten paper with 5 mL of
(Do not use TRIA solution here; the priming is sufficient). -
Incubate in growth chamber (e.g., 25°C, 16h/8h light/dark cycle).
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from stock preparation to data acquisition.
Data Analysis & Validation
To ensure scientific integrity, calculate the following indices.
Germination Percentage (GP)
Vigor Index (VI)
Reflects the robustness of the seedling, not just viability.
Biochemical Validation: -Amylase Assay
This is the "Gold Standard" to confirm TRIA activity.
-
Protocol Summary: Homogenize germinating seeds (48h or 72h) in phosphate buffer. Use the DNS (3,5-dinitrosalicylic acid) method to measure reducing sugars released from starch substrate.
-
Expected Result: TRIA-treated seeds should show significantly higher Absorbance (540nm) compared to Mock Control.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| White precipitate in Working Solution | TRIA "crashed" out of solution. | Ensure Tween-20 was added to the stock before water. Vortex the stock immediately before dilution. |
| No difference between Treatment & Control | Concentration too low OR Dormancy. | Increase concentration to 5 |
| Inconsistent Germination | Uneven priming. | Use a shaker table (low RPM) during the 12h soaking phase to ensure equal exposure. |
| Fungal Contamination | Sugar leaching during priming. | Ensure rigorous surface sterilization (Phase B, Step 3) before priming. |
References
-
Ries, S. K., & Wert, V. (1977). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82.
-
Islam, F., et al. (2020).[1][9] Combined ability of this compound and salicylic acid in regulating growth, photosynthesis and antioxidant defense system in mustard under saline conditions. Plant Physiology and Biochemistry. 1[2][5]
-
Perveen, S., et al. (2017).[1][3] this compound-induced changes in growth, yield, and biochemical characteristics of wheat under salt stress.[2][9] Genetics and Molecular Research.[9] 9
-
Chen, X., et al. (2002). Regulation of plant growth and development by this compound. Journal of Plant Growth Regulation. 4
-
Naeem, M., et al. (2012).[1] this compound: A potent plant growth regulator in agriculture.[1][2][3] Journal of Plant Interactions. 2
Sources
- 1. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Seed Priming with this compound Alleviates Lead Stress in Phaseolus vulgaris L. (Common Bean) through Improving Nutritional Orchestration and Morpho-Physiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ife.sk [ife.sk]
- 6. One moment, please... [mitrask.com]
- 7. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triacontanol (TRIA) Effects on Plant Growth Metrics
Introduction & Scope
Triacontanol (TRIA), a saturated primary alcohol (n-triacontanol, C30H62O), acts as a potent plant growth regulator (PGR) even at nanomolar concentrations. Unlike hormonal PGRs (auxins, gibberellins), TRIA functions primarily as a metabolic elicitor, triggering a rapid signaling cascade that enhances photosynthesis, nutrient uptake, and enzymatic activity.
This guide provides a standardized protocol for the preparation, application, and quantitative analysis of TRIA. It addresses the critical challenge of hydrophobicity —the primary cause of experimental failure in TRIA studies—and outlines the "Elicitor-Messenger" model to explain observed phenotypic changes.
Molecular Mechanism: The Elicitor-Messenger Model
To interpret quantitative data correctly, researchers must understand the causality chain. TRIA does not enter the cell passively; it acts on the cell surface to generate a secondary messenger.
Mechanism of Action[1][2][3][4]
-
Primary Elicitation: TRIA interacts with the epicuticular wax or transmembrane proteins.
-
Second Messenger Generation: This interaction elicits L(+)-adenosine (TRIM: this compound Second Messenger).[1]
-
Signal Transduction: L(+)-adenosine triggers a rapid influx of Calcium ions (Ca²⁺) into the cytosol, likely from the tonoplast.
-
Ca²⁺/Calmodulin Complex: Elevated Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.
-
Physiological Output: Upregulation of rbcS genes (Rubisco small subunit), increased ATPase activity, and stomatal regulation.
Visualization: TRIA Signaling Pathway
Figure 1: The TRIA signaling cascade illustrating the conversion of the primary lipid signal into a calcium-mediated physiological response.[2]
Preparation Protocol: Solving the Solubility Challenge
Critical Warning: TRIA is virtually insoluble in water. Simply mixing TRIA powder into water results in inactive floating crystals. The following protocol utilizes a co-solvent and surfactant system to create a colloidal dispersion.
Reagents
-
n-Triacontanol (90%+ purity)
-
Solvent: Polysorbate 20 (Tween 20) OR Ethanol (95%).[3] Note: Tween 20 is preferred for stability.
-
Diluent: Distilled Water (dH₂O) at 50°C.
Step-by-Step Formulation (1000 ppm Stock Solution)
-
Weighing: Weigh 100 mg of TRIA powder.
-
Solubilization:
-
Method A (Tween 20 - Preferred): Add TRIA to a glass beaker containing 5 mL of Tween 20 . Heat to 50-60°C while stirring until the solution is clear and viscous.
-
Method B (Ethanol): Dissolve TRIA in 10 mL of Ethanol . Heat gently (water bath, 40°C) until dissolved.
-
-
Dispersion: While the concentrate is still hot, slowly add dH₂O (heated to 50°C) to bring the final volume to 100 mL .
-
Why heat the water? Adding hot concentrate to cold water causes immediate precipitation (crystallization) of TRIA, rendering it biologically inert.
-
-
Verification: The resulting solution should be a slightly opalescent, stable dispersion. If white flakes appear, the preparation has failed; discard and restart.
Experimental Protocol: Application & Metrics
A. Dose-Response Optimization
TRIA follows a hormetic dose-response curve.[3] High concentrations (>10 ppm) often inhibit growth.
-
Target Range: 0.1 ppm (µg/mL) to 1.0 ppm.
-
Molar Equivalent:
M (approx.[2] 0.44 ppm) is the standard physiological reference point.
B. Application Methodology
-
Mode: Foliar Spray (preferred over root drench for rapid photosynthetic response).
-
Timing: Apply 2 hours after sunrise when stomata are fully open.
-
Frequency: Weekly during vegetative growth; bi-weekly during flowering.
C. Quantitative Metrics Table
The following table summarizes expected quantitative shifts based on validated field studies (e.g., Capsicum annuum, Mentha arvensis, Brassica oleracea).
| Metric Category | Specific Assay | Units | Expected Change (vs Control) | Physiological Basis |
| Photosynthesis | Chlorophyll a/b (Spectrophotometry) | mg/g FW | +15% to +35% | Increased chloroplast density & stability [1, 2]. |
| Gas Exchange ( | +20% to +40% | Upregulation of Rubisco carboxylase activity [3]. | ||
| Biomass | Dry Weight (DW) | g/plant | +10% to +30% | Enhanced carbon fixation and nitrogen assimilation [4]. |
| Enzymatic | Nitrate Reductase (NR) | +25% to +50% | Increased protein synthesis demand. | |
| Stress Markers | Proline Content | +10% to +20% (under stress) | Osmotic adjustment mediated by Ca²⁺ signaling [1]. |
Experimental Workflow & Validation
To ensure reproducibility, the experimental design must include validation steps for both the chemical formulation and the biological response.
Figure 2: End-to-end experimental workflow including the critical "Tyndall Effect" quality check to ensure colloidal stability before application.
Validation Checkpoints
-
The Tyndall Effect (Chemical QC): Shine a laser pointer through your diluted working solution. You should see a distinct beam path (scattering), indicating a colloidal suspension. If the beam is invisible (solution is true) or if you see floating particles, the TRIA is not bioavailable.
-
Positive Control: Always include a "Tween 20 only" control group to ensure observed effects are due to TRIA, not the surfactant.
References
-
Perveen, S., et al. (2012).this compound-induced changes in growth, yield, and quality of hybrid maize.
-
Source:
-
-
Naeem, M., et al. (2012).
-
Source:
-
-
Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice. (Mechanistic link to photosynthesis).[2][4]
-
Source:
-
-
Islam, S., et al. (2021). this compound regulates morphological traits and enzymatic activities of salinity affected hot pepper plants.[5]
-
Source:
-
-
Ries, S.K.[6][5] & Wert, V. (1977). Growth responses of rice seedlings to this compound in light and dark. (Foundational discovery).
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. This compound regulates morphological traits and enzymatic activities of salinity affected hot pepper plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Investigating Triacontanol's effect on secondary metabolite production
Application Note: Investigating Triacontanol-Mediated Elicitation of Secondary Metabolites
Introduction & Mechanism of Action
This compound (TRIA) is a saturated primary fatty alcohol (
The Core Mechanism: The TRIM Signaling Cascade
TRIA’s efficacy relies on the generation of a second messenger, 9-
-
Perception: TRIA interacts with the cell wall/membrane interface.
-
Signal Transduction: It triggers the formation of TRIM, which inhibits phosphodiesterases, leading to an accumulation of cAMP and
influx. -
Kinase Activation: This activates the MAP Kinase (MAPK) cascade.
-
Transcriptional Reprogramming: Upregulation of photosynthesis genes (rbcS, psbA) and secondary metabolism enzymes (e.g., Phenylalanine ammonia-lyase [PAL], Chalcone synthase [CHS]).
Why Use TRIA for Secondary Metabolites?
-
Carbon Scaffolding: By boosting photosynthesis (up to 30%), TRIA increases the pool of carbon precursors (glucose/sucrose) available for the Shikimate and Mevalonate pathways.
-
Stress Mimicry: It acts as a mild elicitor, upregulating defense compounds (secondary metabolites) without the necrotic damage associated with harsh elicitors like methyl jasmonate.
Figure 1: The this compound (TRIA) signaling cascade leading to secondary metabolite accumulation.
Experimental Design Strategy
Successful TRIA elicitation requires precision. The dose-response curve is often bell-shaped ; exceeding the optimal dose (usually
| Parameter | Recommended Range | Rationale |
| Concentration | Nanomolar efficacy; higher doses trigger feedback inhibition. | |
| Solvent System | Ethanol/Tween-20 | TRIA is hydrophobic; improper solubilization results in precipitation and zero efficacy. |
| Application Time | Early Log Phase (Cells) or Pre-Flowering (Whole Plant) | Targets the period of maximum metabolic flux. |
| Controls | Solvent Control (Essential) | Polysorbates and ethanol can act as weak elicitors; you must normalize for this. |
Protocol A: Preparation of this compound Stock Solutions
Critical Warning: TRIA is insoluble in water. Direct addition to media will result in a floating precipitate that plants cannot absorb. You must use this dual-solvent method.
Materials:
-
1-Triacontanol (Sigma-Aldrich T3907 or equivalent, >99% purity)
-
Ethanol (Absolute) or Acetone
-
Tween-20 (Polysorbate 20)[1]
-
Milli-Q Water (warm,
)
Procedure:
-
Primary Stock (
):-
Weigh
of this compound (MW: ). -
Dissolve in
of warm ethanol ( ) or acetone. Vortex vigorously until clear. -
Note: If recrystallization occurs immediately, add 0.5 mL Tween-20 to the ethanol solution before adding water.
-
-
Working Stock (
):-
Add
of Tween-20 to the Primary Stock (if not added in step 1). -
Slowly add the ethanol/Tween mixture to
of warm Milli-Q water ( ) while stirring rapidly. -
Result: A slightly opalescent, stable dispersion.
-
Storage: Store at
in glass (avoid plastic, TRIA adheres to it). Use within 2 weeks.
-
Protocol B: Elicitation in Plant Tissue Culture (In Vitro)
Target System: Hairy Root Cultures or Cell Suspension Cultures (e.g., Catharanthus roseus for vinca alkaloids).[2]
Step-by-Step:
-
Culture Synchronization: Maintain suspension cultures in log phase. For hairy roots, use 14-day-old active branching tips.
-
Dose Calculation:
-
Target Final Concentration:
(Start with a range: ). -
Example: To treat
of culture media with TRIA, add of the Working Stock.
-
-
Sterilization: Filter-sterilize the Working Stock using a
PTFE syringe filter (hydrophilic PES may bind TRIA). -
Application:
-
Add the sterile TRIA solution directly to the liquid medium.
-
Control Group: Add an equivalent volume of the "Solvent Blank" (Water + Ethanol + Tween-20 without TRIA).
-
-
Incubation:
-
Incubate for 48 to 72 hours . Long-term exposure (>7 days) is rarely more effective for elicitation and may degrade the compound.
-
-
Harvest:
-
Filter cells/roots from media.
-
Flash freeze in liquid nitrogen immediately to stop metabolic turnover.
-
Protocol C: Foliar Spray Application (In Vivo)
Target System: Greenhouse or field crops (e.g., Mentha arvensis for essential oils).
Step-by-Step:
-
Timing: Apply when plants have sufficient leaf area for absorption but before full flowering (e.g., 4-6 leaf stage).
-
Solution Prep:
-
Dilute Primary Stock to
(approx. ) in water. -
Surfactant is mandatory: Ensure final solution contains
Tween-20 to break surface tension on the leaf cuticle.
-
-
Application:
-
Spray until "run-off" (leaves are fully coated and dripping).
-
Apply in the morning when stomata are open (TRIA uptake is linked to stomatal conductance).
-
-
Frequency: A single application is often sufficient. A booster spray can be applied 15 days later.
-
Harvest: Harvest plant material 2-3 weeks post-treatment for maximum metabolite accumulation.
Analytical Workflow: Extraction & Quantification
Case Study: Vinca Alkaloids (Vinblastine/Vincristine) from C. roseus [2][3]
-
Extraction:
-
Lyophilize and grind tissue to fine powder.
-
Extract
powder with Methanol (acidified with HCl). -
Sonicate for 30 mins; Centrifuge at 10,000 x g.
-
-
Purification:
-
Supernatant can be passed through a C18 SPE cartridge if lipids are high.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 Reverse Phase (
). -
Mobile Phase: Acetonitrile : Ammonium Acetate buffer (Gradient).
-
Detection: UV at 254 nm or MS (ESI+).
-
Expectation: TRIA-treated samples typically show 30-70% increase in total alkaloid content compared to solvent controls [1, 2].
-
Figure 2: Experimental workflow from stock preparation to metabolite analysis.
Data Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Effect Observed | Precipitation of TRIA | Check stock solution clarity. Ensure Tween-20 was used. |
| No Effect Observed | Wrong Timing | Elicitation is phase-dependent. Treat during Log Phase (cells) or Vegetative Phase (plants). |
| Necrosis/Browning | Solvent Toxicity | The ethanol concentration in the final medium exceeded 0.5%. Reduce stock volume or increase stock concentration. |
| High Variability | Lack of Homogeneity | In foliar sprays, ensure complete coverage (run-off). In cell culture, ensure adequate shaking. |
References
-
Naeem, M., et al. (2019). "this compound Improves Production of Anticancer Alkaloids in Catharanthus roseus L." Asian Journal of Pharmaceutical Research and Health Care.[4]
-
Naeem, M., et al. (2011). "this compound-mediated regulation of growth and other physiological attributes, active constituents and yield of Mentha arvensis L." Journal of Plant Growth Regulation.[5]
-
Ries, S. K., & Houtz, R. L. (1983). "this compound as a plant growth regulator." HortScience. (Foundational mechanism).[2][6][7]
-
Malpathak, N. P., et al. "Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants." Frontiers in Plant Science.
Sources
- 1. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) this compound Improves Production of Anticancer [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ife.sk [ife.sk]
Technical Guide: Optimizing Triacontanol (TRIA) Application Kinetics
Department: Applied Plant Physiology & Botanical Drug Development
Subject: Chronobiological Optimization & Formulation Stability of n-Triacontanol
Executive Summary: The Metabolic Trigger
Triacontanol (TRIA) is not a hormone in the classical sense; it is a potent metabolic elicitor . Unlike auxins or cytokinins which alter morphology, TRIA functions as a "signal amplifier" by triggering the release of the second messenger 9-β-L(+)-adenosine (TRIM) .
For researchers in botanical drug development, TRIA is a critical tool for upregulating secondary metabolite biosynthesis (terpenes, alkaloids, cannabinoids) without inducing stress phenotypes. However, its efficacy is binary: it works profoundly or not at all. This guide addresses the temporal and chemical precision required to ensure the former.
The "When": Chronobiology & Application Windows
The timing of TRIA application is governed by the Stomatal Gate and the Circadian Calcium Flux .
The Mechanism of Action (Why Timing Matters)
TRIA is a long-chain fatty alcohol (C30H61OH). It cannot passively diffuse through the cuticle efficiently; it relies on stomatal infiltration and transmembrane signaling.
Figure 1: The TRIA signaling cascade. Note that the initial entry point (Stomata) is the rate-limiting step controlled by circadian rhythm.
Critical Application Windows
Q: Should I apply TRIA in the morning or evening?
A: Strictly Early Morning (Light Onset + 1-2 Hours).
-
The Logic: TRIA uptake is correlated with stomatal conductance (
).[1] Stomata open in response to blue light and low vapor pressure deficit (VPD). Applying in the evening or night when stomata are closed results in the solution drying on the cuticle surface (crystallizing), rendering it biologically inert. -
The Protocol: Apply within 2 hours of "lights on" (indoor) or sunrise (greenhouse).
Q: At what growth stage is TRIA most effective for secondary metabolites?
A: The "Transition" Phase.
-
Vegetative Phase: Apply to boost biomass (more sites for metabolite production).
-
Pre-Flowering/Transition: CRITICAL. Apply 1 week prior to the reproductive shift. This upregulates the enzymatic machinery (e.g., terpene synthases) before the energy demand peaks.
-
Late Flowering: Ineffective. The metabolic pathways are already committed.
The "How": Solubility & Formulation Troubleshooting
The #1 reason for experimental failure with TRIA is precipitation . TRIA is hydrophobic. If you see white flakes in your tank, the experiment has already failed.
The "Golden Standard" Solubilization Protocol
Do not use Chloroform or Benzene (toxicity risks). Use the Polysorbate/Heat method.
Reagents:
Workflow:
-
Weigh: 100 mg TRIA.
-
Surfactant Base: Add TRIA to 50 mL of 100% Polysorbate 20 in a glass beaker.
-
Heat Activation: Heat to 65°C (TRIA melting point is ~87°C, but it dissolves in hot surfactant lower). Stir until the solution is crystal clear .
-
The "Crash": While stirring rapidly, add 450 mL of boiling dH2O.
-
Note: This creates a nano-colloidal dispersion. If you add cold water, it will precipitate.
-
-
Stock: This yields 500 mL of 200 ppm Stock Solution.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| White flakes in sprayer | Hydrophobic precipitation ("Crash out") | FAIL. Dump solution. Re-make stock using the Hot Water method. Ensure stock is clear before dilution. |
| Leaf burn/spotting | Surfactant toxicity ("Lens effect") | Reduce Polysorbate 20 concentration. Ensure final surfactant load is <0.1%. |
| No physiological effect | Application timing mismatch | Check stomatal conductance. Did you spray at night? Did you spray during high heat/drought (stomata closed)? |
| Inconsistent results | pH degradation | TRIA is stable, but tank mix partners might not be. Keep pH 5.8–6.5. Avoid mixing with strong oxidizers (H2O2). |
Dose-Response & Experimental Design
TRIA exhibits a Hormetic Dose-Response Curve . More is not better.
Optimal Concentration Ranges
| Application Method | Target Concentration | Frequency | Notes |
| Foliar Spray | 0.1 ppm - 1.0 ppm | Every 2 weeks | >1 ppm often shows inhibitory effects or no added benefit. |
| Root Drench | 0.05 ppm - 0.5 ppm | Every 3-4 weeks | Roots are highly sensitive. Higher doses can inhibit elongation. |
| Tissue Culture | 1.0 µg/L - 5.0 µg/L | In media | Autoclave stable. Essential for micropropagation efficiency. |
Experimental Control Design (Self-Validating System)
To prove TRIA efficacy in your drug development pipeline, your control group must be:
-
Control A: Water only.
-
Control B (The Vehicle Control): Water + Polysorbate 20 (at the same concentration used in the treatment).
-
Reasoning: Polysorbate 20 itself can have mild biostimulant properties or surfactant effects on nutrient uptake. You must isolate the TRIA variable.
References
-
Ries, S. K., & Wert, V. (1988). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77–82. Link[4]
-
Chen, X., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869–876. Link
-
Naeem, M., et al. (2012). This compound: A potent plant growth regulator in agriculture.[5][6] Journal of Plant Interactions, 7(2), 129–142. Link
-
Ries, S., et al. (1990).[7] 9-β-L(+) adenosine: A new naturally occurring plant growth substance elicited by this compound in rice. Plant Growth Regulation, 9, 263–273. Link
-
Islam, S., et al. (2020).[5][7] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions, 16(1). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 4. Effect of different doses of this compound on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
- 6. youtube.com [youtube.com]
- 7. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triacontanol (TRIA) Preparation Guide
Executive Summary & Chemical Reality[1][2]
The Challenge: Triacontanol (
The Solution: Successful dissolution requires a dual-phase strategy :
-
Solvation: Breaking the crystal lattice using a hot organic solvent (Ethanol or Acetone).[1]
-
Emulsification: Stabilizing the hydrophobic molecules in an aqueous environment using a non-ionic surfactant (Polysorbate 20/Tween 20).[1]
Critical Parameter: TRIA has a melting point of 86–87°C .[1] Protocols that do not account for thermal energy during the initial solvation phase will result in unstable suspensions, not true solutions.
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (Ethanol + Tween 20)
Recommended for: Plant Tissue Culture, Hydroponics, and Foliar Sprays.
Objective: Create a 1 mg/mL (1000 ppm) Stock Solution.
Reagents Required:
-
Ethanol (95% or Absolute)
-
Polysorbate 20 (Tween 20)[2]
-
Double-Distilled Water (
) - Warm (approx. 50°C)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Protocol Workflow
Figure 1: Step-by-step workflow for creating a stable this compound stock solution using the Ethanol/Tween 20 method.[1]
Detailed Steps:
-
Weighing: Accurately weigh 100 mg of TRIA powder.
-
Solvation: Transfer to a glass beaker. Add 100 mL of 95% Ethanol.
-
Thermal Activation: Place the beaker in a water bath set to 50–60°C . Stir gently. Note: TRIA melts at ~87°C, but it will dissolve in hot ethanol below its melting point.
-
Emulsification: Once the solution is perfectly clear, add 0.5 mL (approx. 10 drops) of Tween 20. Vortex or stir vigorously for 2 minutes.
-
Why? The surfactant coats the TRIA molecules, preventing them from re-crystallizing when eventually diluted in water.
-
-
Storage: Transfer this 1 mg/mL Stock Solution to a foil-wrapped glass container. Store at 4°C.[1]
Method B: The Acetone Method (Alternative)
Recommended for: Specific bioassays where ethanol is contraindicated.
-
Dissolve 10 mg TRIA in 10 mL Acetone.
-
Add 5 drops of Tween 20.
-
Slowly add this mixture to your final volume of water under vigorous stirring.
-
Warning: Acetone is more phytotoxic than ethanol; ensure your final dilution reduces acetone concentration to negligible levels (<0.1%).[1]
Data & Calculations
Solubility Profile
| Solvent | Solubility Rating | Temperature Required | Notes |
| Water | Insoluble | N/A | Do not attempt without surfactant. |
| Ethanol (95%) | Moderate | 50°C+ | Preferred carrier. |
| Chloroform | High | Room Temp | Toxic; avoid for plant culture. |
| Acetone | High | Room Temp | Good solvent, but volatile/phytotoxic. |
| Tween 20 | Dispersible | Warm | Acts as the bridge between TRIA and water.[1] |
Concentration Conversion Table
Targeting the physiological range (Nanomolar).
| Desired Concentration | Volume of Stock (1 mg/mL) | Final Volume of Media | Molarity (Approx.) |
| 1.0 ppm (mg/L) | 1.0 mL | 1 Liter | |
| 0.1 ppm (mg/L) | 100 | 1 Liter | |
| 0.01 ppm (mg/L) | 10 | 1 Liter |
Troubleshooting Dashboard
Q1: Upon adding water to my stock, white flakes appeared immediately. Why?
-
Diagnosis: "Shock Precipitation."[1] You likely added cold water to a hot/warm stock solution, or the surfactant ratio was too low.
-
Fix: Ensure the water used for dilution is lukewarm (~30-40°C).[1] Add the stock dropwise into the stirring water, not the other way around.
Q2: My stock solution solidified in the fridge.
-
Diagnosis: Normal thermal behavior. TRIA has a high melting point and low solubility in cold ethanol.[1]
-
Fix: Warm the stock bottle in a 40°C water bath before use. It will clarify within minutes. Do not use it while cloudy.[1]
Q3: Can I autoclave the media containing this compound?
-
Diagnosis: Stability concern.[1]
-
Fix: TRIA is relatively heat stable (melting point ~87°C), but autoclaving (121°C) can cause phase separation of the emulsion or chemical degradation.
-
Protocol: Filter-sterilize the TRIA stock (using a solvent-resistant PTFE 0.22
m filter) and add it to the media after autoclaving, once the media has cooled to approx 50°C.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Scientific Context: Mechanism of Action[5][6][7]
Understanding why you are applying TRIA helps in designing the experiment. TRIA acts via a rapid signaling cascade involving the second messenger L(+)-Adenosine .[4]
Figure 2: The proposed signaling pathway of this compound. TRIA elicits L(+)-Adenosine, which modulates intracellular Calcium levels, leading to upregulated photosynthetic gene expression.[5]
References
-
Ries, S. K., et al. (1977).[6] this compound: A New Naturally Occurring Plant Growth Regulator. Science. Link
-
Chen, X., et al. (2002).[4][7] Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound. Plant Physiology. Link
-
Naeem, M., et al. (2012).[1][6] this compound: A Potent Plant Growth Regulator in Agriculture. Journal of Plant Interactions. Link
-
Islam, S., et al. (2020).[1][6] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions. Link
Sources
- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 3. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saahasindia.org [saahasindia.org]
High concentration of Triacontanol causing growth inhibition
Introduction
Triacontanol (TRIA), a long-chain fatty alcohol, is a potent plant growth regulator known to enhance physiological efficiency and boost growth and yield in numerous plant species when applied at very low concentrations.[1][2] However, its efficacy is strictly concentration-dependent. Field and laboratory observations have consistently shown that deviation from the optimal concentration range can lead to a lack of response or, more critically, significant growth inhibition. This guide is designed to provide researchers, scientists, and drug development professionals with a technical resource to troubleshoot and understand the complexities of this compound application, specifically addressing the issue of growth inhibition at high concentrations.
Part 1: Troubleshooting Guide: Diagnosing and Mitigating Growth Inhibition
This section is formatted to help users identify potential issues in their experiments when unexpected growth inhibition is observed after this compound application.
Issue 1: Stunted Growth, Yellowing, or Necrosis Observed After TRIA Application
-
Question: My plants have stopped growing, and the leaves are turning yellow after I applied this compound. Did I harm them?
Answer: It is highly probable that the applied concentration of this compound was supra-optimal (too high). This compound exhibits a classic hormetic dose-response, where low doses are stimulatory, but high doses can be inhibitory or even toxic.[3] Treating plants like cocoa with excessive amounts of this compound has been shown to inhibit growth and have adverse effects on their physiology.[4]
Diagnostic Checklist:
-
Verify Concentration Calculation: Double-check all calculations used to prepare your stock and working solutions. A simple decimal error is a common source of overdose.
-
Review Application Protocol: Were the plants treated more frequently than recommended? Repeated applications can lead to the accumulation of TRIA to inhibitory levels.
-
Assess Visual Symptoms:
-
Mild Inhibition: Reduced growth rate, smaller new leaves compared to control.
-
Severe Inhibition: Stunted growth, chlorosis (yellowing of leaves), leaf burn, or necrosis (tissue death) at the leaf margins or tips.
-
-
Check Formulation and Solubility: this compound has extremely low water solubility.[3][5] Improperly dissolved TRIA can result in a non-homogenous solution, leading to some plants receiving a much higher dose than intended. Ensure a surfactant like Tween-20 was used and that the TRIA was fully dissolved in a suitable solvent (e.g., ethanol, isopropanol) before dilution in water.[3][5]
Mitigation Strategy:
-
Immediate Cessation: Stop all further applications of this compound.
-
Leaching: If the TRIA was applied as a soil drench, thoroughly flush the growing medium with clean, pH-adjusted water to help leach out the excess compound.
-
Foliar Rinse: If applied as a foliar spray, gently rinse the leaves with water to remove any unabsorbed residue.
-
Supportive Care: Provide optimal growing conditions (water, light, nutrients) to help the plant recover. Avoid any additional stressors during this period.
-
Re-optimize: Once the plants have recovered, conduct a dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific plant species and experimental conditions.
-
Issue 2: Inconsistent or No Growth Promotion Effect
-
Question: I applied this compound at a concentration that was effective in a previous study, but I'm not seeing any positive effect, and in some replicates, the growth seems worse. What could be the cause?
Answer: This issue can stem from several factors, including the use of a high concentration that is on the cusp of the inhibitory range for your specific species or cultivar. The optimal concentration range for TRIA is very narrow and crop-specific.[3] What is optimal for one species may be inhibitory for another.
Causality Explained:
-
Hormonal Imbalance: Plant growth is regulated by a delicate balance of endogenous hormones (auxins, cytokinins, gibberellins, etc.).[6] While low concentrations of TRIA can act synergistically with these hormones, high concentrations may disrupt this balance, leading to an inhibitory effect.[7] For instance, in some contexts, TRIA can decrease the influence of auxins, which are critical for growth.[6]
-
Oxidative Stress: At optimal levels, TRIA helps plants mitigate oxidative stress by enhancing the activity of antioxidant enzymes like SOD, CAT, and POX.[8][9] However, an excessive dose can act as a stressor itself, potentially leading to an overproduction of reactive oxygen species (ROS) that overwhelms the plant's antioxidant defense system, causing cellular damage and growth inhibition.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent TRIA effects.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism behind this compound's growth-promoting effect at low concentrations? A1: this compound is believed to act via a secondary messenger, L(+)-adenosine, which is rapidly elicited upon application.[2] This signaling cascade can enhance photosynthesis, nutrient uptake, and the activity of key enzymes involved in carbon and nitrogen metabolism, ultimately leading to increased biomass.[1][6][11]
-
Q2: Why does a high concentration of the same substance inhibit growth? A2: This phenomenon, known as hormesis, is common for many biologically active compounds. While not fully elucidated for TRIA, the inhibitory effect at high concentrations is likely due to:
-
Disruption of Homeostasis: Over-stimulation of metabolic pathways can disrupt cellular homeostasis.
-
Hormonal Crosstalk Disruption: Excessive TRIA may interfere with the synthesis, transport, or signaling of other essential plant hormones, creating an imbalance that suppresses growth.[7]
-
Induction of Abiotic Stress Response: A high concentration can be perceived by the plant as a chemical stressor, triggering defense responses such as the production of stress hormones (e.g., abscisic acid) and ROS, which can inhibit growth.[10]
-
-
Q3: What are typical optimal vs. inhibitory concentration ranges? A3: These are highly species-dependent. However, a general guideline can be summarized as follows. Exceeding the upper limits of the optimal range may lead to inhibition.
| Plant Type | Typical Optimal Foliar Spray Conc. (ppm or mg/L) | Potential Inhibitory Conc. (ppm or mg/L) | Source(s) |
| General Use | 0.1 - 1.0 ppm | > 2.0 - 5.0 ppm | [12][13] |
| Green Gram | 0.5 ppm | 2.0 ppm (observed reduced pods/seeds) | [14] |
| Strawberry | 1.0 - 5.0 ppm | Not explicitly stated, but likely >10 ppm | [8][15] |
| Tomato | ~1.0 ppm (foliar) | Not explicitly stated | [11] |
| Hydroponic Lettuce | 0.05 - 0.1 ppm | > 0.5 ppm (speculative) | [3] |
-
Q4: How should I prepare a stable and effective this compound solution to avoid concentration errors? A4: Due to its poor water solubility, proper formulation is critical. A stock solution should be made using an organic solvent and a surfactant. See Protocol 2 for a detailed, validated method. An improperly prepared solution is a primary cause of inconsistent results and accidental overdosing.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Concentration via a Dose-Response Experiment
This protocol is a self-validating system to establish the precise optimal concentration of TRIA for your specific experimental setup, mitigating the risk of inhibition.
Objective: To identify the concentration of this compound that provides maximum growth stimulation without causing inhibitory effects.
Methodology:
-
Prepare a High-Concentration Stock Solution: Create a 1000 ppm (mg/L) stock solution of TRIA using the method in Protocol 2.
-
Establish Treatment Groups: Set up at least 6 treatment groups, including a negative control. A logarithmic dilution series is recommended.
-
Group 1: Control (Solvent + Surfactant only, no TRIA)
-
Group 2: 0.01 ppm TRIA
-
Group 3: 0.1 ppm TRIA
-
Group 4: 1.0 ppm TRIA
-
Group 5: 10.0 ppm TRIA
-
Group 6: 50.0 ppm TRIA
-
-
Replication: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical significance.
-
Application: Apply the respective solutions as a foliar spray or soil drench, ensuring consistent volume and coverage for all plants. Apply at the desired growth stage (e.g., seedling, pre-flowering).
-
Data Collection: After a set period (e.g., 14-21 days), measure key growth parameters:
-
Plant height
-
Stem diameter
-
Leaf area
-
Shoot and root fresh/dry biomass
-
-
Analysis: Plot the mean response for each parameter against the TRIA concentration. The resulting curve will illustrate the optimal concentration and the onset of inhibition.
Caption: Workflow for a dose-response experiment.
Protocol 2: Preparation of a 1000 ppm this compound Stock Solution
This protocol ensures complete dissolution and stability, preventing concentrated "hot spots" in your working solution.
Materials:
-
This compound powder (e.g., 90% purity)
-
Ethanol (95%) or Isopropanol
-
Tween-20 (Polysorbate 20) as a surfactant
-
Analytical balance
-
Glass beaker and volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Warm water bath or hot plate with stirring function (use gentle heat)
Procedure:
-
Weigh TRIA: Accurately weigh 100 mg of this compound powder.
-
Initial Dissolution: Place the powder in a glass beaker. Add 50 mL of 95% ethanol.
-
Gentle Warming & Stirring: Place the beaker on a magnetic stirrer with gentle warming (35-40°C). Do not exceed 50°C.[3] Stir until the powder is completely dissolved. This may take 15-20 minutes. The solution should be clear.
-
Add Surfactant: Add 0.5 mL of Tween-20 to the solution and stir for another 5 minutes to ensure it is fully incorporated.[3]
-
Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of ethanol and add the rinsing to the flask to ensure a complete transfer. Bring the final volume to 100 mL with 95% ethanol.
-
Storage: Store the stock solution in a sealed amber glass bottle at 4°C. The stock is stable for several months when protected from light and heat.[3] When diluted in water for the final working solution, it is best to use it within a few days.[5]
References
-
This compound: A Promising Plant Growth Regulator. The Saahas India.
-
This compound as a dynamic growth regulator for plants under diverse environmental conditions. (2020). Journal of Plant Growth Regulation.
-
This compound 0.1% EW | Plant Growth Regulator. Peptech Biosciences Ltd.
-
This compound spray mediated plant growth and productivity in fruits crops: A review. (2021). The Pharma Innovation Journal.
-
1-Triacontanol. Wikipedia.
-
1-triacontanol 0.05 gr dosage for plants. Awiner Biotech.
-
Protective Role of this compound (Myricyl Alcohol) Towards the Nutrients Uptake and Growth in Brassica rapa L. Under Cadmium Stress. (2024). MDPI.
-
How Does this compound Boost Plant Growth and Yield Naturally? JIN DUN CHEMISTRY.
-
This compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant. Vernado.
-
Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.). (2022). SciELO Colombia.
- This compound Foliar Sprays in Soilless Culture: Formulation and Application. (2025). [Source details not fully available]
-
This compound-Induced Changes in the Growth, Photosynthetic Pigments, Cell Metabolites, Flowering and Yield of Green Gram. (2000). ResearchGate.
-
How To Use this compound On Plants. (2024). Zylem.
-
Unravelling the Effect of this compound in Combating Drought Stress by Improving Growth, Productivity, and Physiological Performance in Strawberry Plants. (2022). MDPI.
-
Application Of this compound. (2017). Zhengzhou Delong Chemical Co., Ltd.
-
This compound 'TRIA' application to mitigate the adverse effects of drought and salinity stress under in vitro culture of date palm plants. (2024). Research Square.
-
(PDF) this compound as a versatile plant growth regulator in overcoming negative effects of salt stress. (2022). ResearchGate.
-
(PDF) this compound: A potent plant growth regulator in agriculture. (2012). ResearchGate.
-
This compound induced stress tolerance in plants. ResearchGate.
Sources
- 1. How Does this compound Boost Plant Growth and Yield Naturally? [jindunchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 4. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 5. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. scielo.org.co [scielo.org.co]
- 7. zylemsa.co.za [zylemsa.co.za]
- 8. mdpi.com [mdpi.com]
- 9. ife.sk [ife.sk]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptechbio.com [peptechbio.com]
- 13. awiner.com [awiner.com]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
How to optimize the timing of Triacontanol application for maximum effect
Department: Applied Plant Physiology & Botanical Drug Development
Subject: Chronobiological Optimization & Formulation Stability of n-Triacontanol
Executive Summary: The Metabolic Trigger
Triacontanol (TRIA) is not a hormone in the classical sense; it is a potent metabolic elicitor . Unlike auxins or cytokinins which alter morphology, TRIA functions as a "signal amplifier" by triggering the release of the second messenger 9-β-L(+)-adenosine (TRIM) .
For researchers in botanical drug development, TRIA is a critical tool for upregulating secondary metabolite biosynthesis (terpenes, alkaloids, cannabinoids) without inducing stress phenotypes. However, its efficacy is binary: it works profoundly or not at all. This guide addresses the temporal and chemical precision required to ensure the former.
The "When": Chronobiology & Application Windows
The timing of TRIA application is governed by the Stomatal Gate and the Circadian Calcium Flux .
The Mechanism of Action (Why Timing Matters)
TRIA is a long-chain fatty alcohol (C30H61OH). It cannot passively diffuse through the cuticle efficiently; it relies on stomatal infiltration and transmembrane signaling.
Figure 1: The TRIA signaling cascade. Note that the initial entry point (Stomata) is the rate-limiting step controlled by circadian rhythm.
Critical Application Windows
Q: Should I apply TRIA in the morning or evening?
A: Strictly Early Morning (Light Onset + 1-2 Hours).
-
The Logic: TRIA uptake is correlated with stomatal conductance (
).[1] Stomata open in response to blue light and low vapor pressure deficit (VPD). Applying in the evening or night when stomata are closed results in the solution drying on the cuticle surface (crystallizing), rendering it biologically inert. -
The Protocol: Apply within 2 hours of "lights on" (indoor) or sunrise (greenhouse).
Q: At what growth stage is TRIA most effective for secondary metabolites?
A: The "Transition" Phase.
-
Vegetative Phase: Apply to boost biomass (more sites for metabolite production).
-
Pre-Flowering/Transition: CRITICAL. Apply 1 week prior to the reproductive shift. This upregulates the enzymatic machinery (e.g., terpene synthases) before the energy demand peaks.
-
Late Flowering: Ineffective. The metabolic pathways are already committed.
The "How": Solubility & Formulation Troubleshooting
The #1 reason for experimental failure with TRIA is precipitation . TRIA is hydrophobic. If you see white flakes in your tank, the experiment has already failed.
The "Golden Standard" Solubilization Protocol
Do not use Chloroform or Benzene (toxicity risks). Use the Polysorbate/Heat method.
Reagents:
Workflow:
-
Weigh: 100 mg TRIA.
-
Surfactant Base: Add TRIA to 50 mL of 100% Polysorbate 20 in a glass beaker.
-
Heat Activation: Heat to 65°C (TRIA melting point is ~87°C, but it dissolves in hot surfactant lower). Stir until the solution is crystal clear .
-
The "Crash": While stirring rapidly, add 450 mL of boiling dH2O.
-
Note: This creates a nano-colloidal dispersion. If you add cold water, it will precipitate.
-
-
Stock: This yields 500 mL of 200 ppm Stock Solution.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| White flakes in sprayer | Hydrophobic precipitation ("Crash out") | FAIL. Dump solution. Re-make stock using the Hot Water method. Ensure stock is clear before dilution. |
| Leaf burn/spotting | Surfactant toxicity ("Lens effect") | Reduce Polysorbate 20 concentration. Ensure final surfactant load is <0.1%. |
| No physiological effect | Application timing mismatch | Check stomatal conductance. Did you spray at night? Did you spray during high heat/drought (stomata closed)? |
| Inconsistent results | pH degradation | TRIA is stable, but tank mix partners might not be. Keep pH 5.8–6.5. Avoid mixing with strong oxidizers (H2O2). |
Dose-Response & Experimental Design
TRIA exhibits a Hormetic Dose-Response Curve . More is not better.
Optimal Concentration Ranges
| Application Method | Target Concentration | Frequency | Notes |
| Foliar Spray | 0.1 ppm - 1.0 ppm | Every 2 weeks | >1 ppm often shows inhibitory effects or no added benefit. |
| Root Drench | 0.05 ppm - 0.5 ppm | Every 3-4 weeks | Roots are highly sensitive. Higher doses can inhibit elongation. |
| Tissue Culture | 1.0 µg/L - 5.0 µg/L | In media | Autoclave stable. Essential for micropropagation efficiency. |
Experimental Control Design (Self-Validating System)
To prove TRIA efficacy in your drug development pipeline, your control group must be:
-
Control A: Water only.
-
Control B (The Vehicle Control): Water + Polysorbate 20 (at the same concentration used in the treatment).
-
Reasoning: Polysorbate 20 itself can have mild biostimulant properties or surfactant effects on nutrient uptake. You must isolate the TRIA variable.
References
-
Ries, S. K., & Wert, V. (1988). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77–82. Link[4]
-
Chen, X., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869–876. Link
-
Naeem, M., et al. (2012). This compound: A potent plant growth regulator in agriculture.[5][6] Journal of Plant Interactions, 7(2), 129–142. Link
-
Ries, S., et al. (1990).[7] 9-β-L(+) adenosine: A new naturally occurring plant growth substance elicited by this compound in rice. Plant Growth Regulation, 9, 263–273. Link
-
Islam, S., et al. (2020).[5][7] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions, 16(1). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 4. Effect of different doses of this compound on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
- 6. youtube.com [youtube.com]
- 7. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Triacontanol Precipitation in Nutrient Solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers and scientists working with Triacontanol. As a potent, naturally occurring plant growth regulator, this compound offers significant benefits in enhancing plant metabolic processes, from photosynthesis to nutrient uptake.[1][2][3] However, its utility in aqueous nutrient solutions is often hampered by a critical challenge: its extremely low water solubility. This guide provides in-depth, field-proven insights and validated protocols to help you overcome precipitation issues and ensure the successful application of this compound in your experiments.
Core Principles: Understanding this compound's Insolubility
The primary reason this compound precipitates in aqueous solutions lies in its fundamental chemical structure. This compound is a long-chain fatty alcohol (C₃₀H₆₂O), making it a large, non-polar molecule.[4] Water, conversely, is a highly polar solvent. The principle of "like dissolves like" governs solubility. Polar solvents like water readily dissolve other polar molecules and ionic compounds, while non-polar solvents are required to dissolve non-polar molecules like this compound. When this compound is introduced into water without proper formulation, its molecules are repelled by the water molecules, causing them to aggregate and precipitate out of the solution.
Caption: "Like Dissolves Like" principle for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a laboratory setting.
Q1: I added pure this compound powder directly to my nutrient solution and it just floated or sank. Why isn't it dissolving?
Answer: This is the expected behavior due to the hydrophobic ("water-fearing") nature of this compound. As a long-chain fatty alcohol, it is almost completely insoluble in water.[5] At room temperature, its solubility in water is less than 1 mg/L, which is far too low for most experimental concentrations.[6] To use it in an aqueous medium, it must first be dissolved in a suitable organic solvent and then emulsified into the water phase.
Q2: What is the best solvent to initially dissolve this compound powder?
Answer: The choice of an initial solvent is critical. You need an organic solvent that can effectively dissolve this compound but is also miscible with water for the subsequent dilution steps. While highly non-polar solvents like chloroform and methylene chloride are effective, they are often impractical or hazardous for plant applications. Polar organic solvents are generally preferred.[7]
Key Recommendations:
-
Ethanol (95% or higher): This is a widely used and effective choice. It provides a good balance of solubility for this compound, safety for plants at low final concentrations, and ease of handling.[6]
-
Acetone: Another viable option, particularly effective when heated to its boiling point.[7]
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can dissolve this compound.[7]
Gentle heating (35-40°C) can significantly aid the dissolution process in these solvents.[6]
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (<1 mg/L at room temp) | [5][6] |
| Cold Ethanol / Benzene | Difficult to dissolve / Insoluble | [5] |
| Chloroform / Methylene Chloride | Soluble | |
| Hot Benzene / Ether | Soluble | [5] |
| Acetone / Isopropanol | Soluble (especially with heat) | [6][7] |
| Polysorbate 20 (Tween 20) | Dissolves with heat to form an emulsion | [4] |
Q3: I dissolved this compound in ethanol, but it precipitated immediately when I added it to my large volume of nutrient buffer. What went wrong?
Answer: This phenomenon is known as "crashing out" or precipitation upon dilution. While the this compound was dissolved in the ethanol, adding this concentrated organic solution to a large volume of water changes the solvent environment too rapidly. The this compound molecules are forced out of the solution as they encounter the highly polar water environment.
To prevent this, you must create a stable emulsion. This is achieved by using a surfactant (surface-active agent) or emulsifier . The surfactant molecules have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. They arrange themselves around the tiny droplets of this compound, forming structures called micelles . This structure keeps the non-polar this compound evenly dispersed and suspended in the water, preventing it from aggregating and precipitating.[6] Polysorbate 20 (Tween 20) is a commonly used and effective surfactant for this purpose.[4][6]
Caption: Surfactant molecules forming a micelle.
Q4: How do I prepare a stable and reliable this compound stock solution from powder?
Answer: Creating a stable concentrated stock solution is the most critical step for successful application. The following protocol integrates best practices for complete dissolution and stable emulsification.[6]
Experimental Protocol: Preparation of a 1000 mg/L (ppm) this compound Stock Solution
Materials:
-
This compound powder (≥90% purity)
-
Ethanol (95% or higher)
-
Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80)
-
Distilled or deionized water
-
Glass beaker and 1000 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Warming plate or water bath (optional, but recommended)
-
Amber glass bottle for storage
Procedure:
-
Weighing: Accurately weigh 1000 mg (1.0 g) of this compound powder.
-
Initial Dissolution: Add the powder to a glass beaker containing 100 mL of 95% ethanol.
-
Warming & Stirring: Place the beaker on a magnetic stirrer. Gently warm the solution to 35-40°C while stirring. Continue for 15-20 minutes until the powder is completely dissolved and the solution is clear. Caution: Do not exceed 50°C to avoid excessive evaporation of ethanol.[6]
-
Adding Surfactant: To the clear ethanol-Triacontanol solution, add 5 mL of Tween 20. Continue stirring for another 5 minutes to ensure thorough mixing.[6]
-
Final Dilution: Carefully transfer the ethanol-Triacontanol-surfactant mixture into a 1000 mL volumetric flask.
-
Bringing to Volume: While mixing continuously (swirling the flask), slowly add distilled water to bring the total volume to the 1000 mL mark.
-
Observation: The final solution should appear slightly cloudy or opalescent. This is expected and indicates the formation of a stable micelle emulsion.[6]
-
Storage: Transfer the final stock solution to a clearly labeled amber glass bottle to protect it from light. Store at room temperature. This stock is stable for 3-4 months.[6]
Caption: Workflow for preparing this compound stock solution.
Q5: What are the best practices for adding my stock solution to the final nutrient tank to avoid precipitation?
Answer: Proper dilution of your stock solution into the final nutrient volume is crucial.
-
Order of Addition: Always add the concentrated stock solution to the full volume of your nutrient solution, never the other way around. This ensures a rapid and even dispersion.
-
Agitation is Key: Ensure the nutrient solution in the tank is being vigorously stirred or agitated as you slowly add the this compound stock solution. This prevents localized high concentrations that could lead to precipitation.
-
Temperature: Avoid adding the stock to very cold nutrient solutions, as this can decrease solubility and promote crystallization.[8]
-
Avoid Concentrate Mixing: Do not mix your this compound stock solution directly with concentrated hydroponic nutrient parts (e.g., Part A or B) before dilution. Add it to the final, diluted nutrient solution in the main reservoir.[8]
Q6: Are there any compatibility issues I should be aware of within the nutrient solution itself?
Answer: While this compound is generally stable, some interactions are possible. One patent suggests that the use of surfactants must be avoided to prevent the complexation of calcium ions, which are required for this compound's optimal activity.[7] However, the use of non-ionic surfactants like Tween 20 is a widely accepted practice to achieve solubility and is unlikely to cause significant issues at the very low final concentrations of both this compound and the surfactant. As a best practice, always conduct a small-scale "jar test" by mixing your final concentration in a small container to check for any immediate precipitation or adverse reactions before treating your entire system.
Q7: Are there simpler alternatives to preparing my own solution from powder?
Answer: Yes. Several manufacturers now offer pre-formulated, 100% water-soluble this compound products.[9] These formulations have already undergone the necessary dissolution and emulsification steps, providing a convenient, ready-to-use solution that can be directly added to water or nutrient reservoirs.[10] For researchers prioritizing convenience and guaranteed stability, these commercial solutions are an excellent alternative.
References
-
This compound as a dynamic growth regulator for plants under diverse environmental conditions. PMC - NIH.[Link]
-
This compound 90% 10 grams with instructions - Power Grown. Power Grown.[Link]
- 1-triacontanol plant growth simulator formulations. - Google Patents.
-
How to Dissolve this compound - YouTube. YouTube.[Link]
-
This compound 90% 5g - Power Grown. Power Grown.[Link]
-
Application Of this compound - Company News - Zhengzhou Delong Chemical Co., Ltd. Zhengzhou Delong Chemical Co., Ltd.[Link]
-
Are You Still Confused Of How To Dissolve this compound? - Researchment - Dora. Dora Agritech.[Link]
-
Plant Growth Promoter- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. Zhengzhou Delong Chemical Co., Ltd.[Link]
-
This compound; a BOOST for hydroponic cultivation - Eutrema. Eutrema.[Link]
-
This compound Foliar Sprays in Soilless Culture: Formulation and Application. Hydroponic-Urban-Gardening.[Link]
-
Solvents and this compound. | International Cannagraphic Magazine Forums. International Cannagraphic Magazine Forums.[Link]
-
This compound experiment - Overgrow.com. Overgrow.com.[Link]
-
The Breakdown - The Role Of this compound In Plant Nutrition. - Kaiju Nutrients. Kaiju Nutrients.[Link]
-
This compound™ - Re-Gen Ag Solutions. Re-Gen Ag Solutions.[Link]
-
(PDF) this compound as a versatile plant growth regulator in overcoming negative effects of salt stress - ResearchGate. ResearchGate.[Link]
-
(PDF) this compound Foliar Spray Alleviated Drought Stress Effects by Maintaining Photosynthesis and Cellular Redox Balance in Sunflower Seedlings - ResearchGate. ResearchGate.[Link]
Sources
- 1. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kaijunutrients.com [kaijunutrients.com]
- 3. researchgate.net [researchgate.net]
- 4. Application Of this compound - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. Plant Growth Promoter- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 7. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]
- 8. regenagsolutions.ca [regenagsolutions.ca]
- 9. doraagri.net [doraagri.net]
- 10. This compound; a BOOST for hydroponic cultivation - Eutrema [eutrema.co.uk]
Refining Triacontanol application protocols for specific research objectives
Status: Operational Lead Scientist: Senior Application Specialist Topic: Refining Triacontanol (TRIA) protocols for high-fidelity research Reference ID: TRIA-OPT-2025
Introduction: The Precision Paradox
This compound (TRIA) is a saturated primary alcohol (C30H62O) that acts as a potent plant growth regulator (PGR) even at nanomolar concentrations. However, its efficacy is plagued by a "precision paradox": it is biologically active at extremely low doses but physically recalcitrant due to extreme hydrophobicity.
This guide addresses the three most common failure points in TRIA research: Solubility Failure (precipitation), Dosage Toxicity (hormetic inhibition), and Phenotypic Lag (delayed validation).
Module 1: Solubility & Preparation (The Gatekeeper)
User Issue: "My TRIA solution precipitates when added to water/media, or I see no results (likely due to non-bioavailability)."
Technical Analysis: TRIA is virtually insoluble in water. Simply mixing it leads to the formation of macro-crystals that cannot penetrate the leaf cuticle or cell wall. The goal is to create a stable micro-emulsion.
The "Thermal-Solvent Integration" Protocol
Do not use chloroform (toxicity) or simple water suspension. Use this verified method to ensure bioavailability.
Reagents:
-
n-Triacontanol (Purity >95%)
-
Ethanol (Absolute or 95%) or Acetone
-
Polysorbate 20 (Tween 20)[1]
-
Distilled Water (dH2O)
Step-by-Step Workflow:
-
Weighing: Weigh 10 mg of TRIA powder.
-
Primary Solvation: Add to 10 mL of Ethanol (or Acetone) in a glass beaker.
-
Thermal Activation: Heat the solvent to 50-60°C (water bath) while stirring. Critical: TRIA melting point is ~87°C, but it dissolves in hot ethanol below this point.
-
Surfactant Integration: Once clear, add 0.5 mL of Tween 20. Stir for 2 minutes. The solution acts as a "concentrate."
-
Aqueous Phase Mixing: While the concentrate is still warm, add it dropwise to 990 mL of vigorously stirring warm dH2O (>40°C).
-
Result: A slightly opalescent, stable solution (10 ppm stock).
-
Visual Workflow (Graphviz):
Caption: Figure 1. Thermal-Solvent Integration workflow to prevent TRIA precipitation and ensure bioavailability.
Module 2: Dosage & Hormesis (The Sweet Spot)
User Issue: "I increased the concentration to 100 ppm but saw reduced growth or necrosis."
Technical Analysis: TRIA exhibits a classic Hormetic Dose-Response . It stimulates growth at low concentrations but becomes inhibitory or toxic at higher levels. The "more is better" approach is fatal here.
-
Mechanism: High concentrations may disrupt membrane fluidity or over-stimulate Ca2+ influx, leading to cytosolic calcium toxicity.
Optimization Table: Concentration Ranges
Researchers often confuse Molarity (M) with Parts Per Million (ppm). Use this conversion guide.
| Application Type | Optimal Range (Molarity) | Optimal Range (ppm) | Frequency | Target Objective |
| Tissue Culture | 1.0 µM - 5.0 µM | ~0.44 - 2.2 ppm | Constant (in media) | Micropropagation, Shoot multiplication |
| Foliar Spray | 0.1 µM - 2.2 µM | ~0.05 - 1.0 ppm | Every 2-3 weeks | Photosynthesis boost, Yield |
| Hydroponics | 0.5 µM - 1.0 µM | ~0.22 - 0.44 ppm | Continuous | Root mass, Nutrient uptake |
| Stress (Salt/Drought) | 1.0 µM - 10.0 µM | ~0.44 - 4.4 ppm | Pre-stress priming | Upregulation of antioxidant enzymes |
> Critical Note: Do not exceed 5 ppm (approx 11 µM) unless specifically testing toxicity limits.
Module 3: Molecular Mechanism & Validation (The Proof)[2]
User Issue: "How do I validate that TRIA is working before I see physical growth changes?"
Technical Analysis: Phenotypic changes (biomass) take weeks. Molecular markers change in hours. TRIA acts via a specific signaling cascade involving 9-β-L(+) adenosine (a second messenger) which triggers a Calcium-Calmodulin (Ca2+/CaM) cascade.
Validation Protocol (qPCR Targets): To validate TRIA activity early, perform qPCR analysis on leaves 24-48 hours after application targeting these genes:
-
Photosynthesis: rbcL (RuBisCO large subunit), psbA (Photosystem II protein).
-
Stress: CAT (Catalase), POD (Peroxidase) - often upregulated even in non-stressed plants as "priming."
Signaling Pathway Diagram:
Caption: Figure 2.[2][3] The TRIA signaling cascade mediated by 9-β-L(+) adenosine and Calcium/Calmodulin.[2]
FAQ: Troubleshooting Specific Scenarios
Q: Can I autoclave TRIA in tissue culture media? A: Yes, TRIA is generally heat stable at autoclave temperatures (121°C). However, ensure it is fully dissolved (using the Module 1 protocol) before adding to the media to prevent it from plating out on the glass walls of the vessel.
Q: Why are my results inconsistent in field trials? A: TRIA interacts with environmental light. The upregulation of rbcL requires light activation.
-
Solution: Apply foliar sprays early in the morning (stomatal opening) on sunny days. Avoid application on cloudy days or late evenings.
Q: Can I mix TRIA with other PGRs (Auxins/Cytokinins)? A: Yes. TRIA often acts synergistically with IAA (Auxin) and Benzyladenine (Cytokinin).
-
Protocol: In tissue culture, a combination of 1.0 µM TRIA + 0.5 µM IAA often yields better rooting than IAA alone.
References
-
Ries, S. K., et al. (1977). this compound: A new naturally occurring plant growth regulator.[4] Science, 195(4284), 1339-1341.
-
Chen, X., et al. (2002). Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound. Plant Physiology. (Mechanistic basis for gene regulation).
-
Naeem, M., et al. (2012). this compound: A potent plant growth regulator in agriculture.[5] Journal of Plant Interactions, 7(2), 129-142. (Comprehensive review on dosage and application).
-
Islam, S., et al. (2020). this compound mediated regulation of growth, gas exchange and antioxidant defense system in maize under salt stress. Physiology and Molecular Biology of Plants. (Stress tolerance mechanisms).[2][6]
-
Perveen, S., et al. (2014). this compound-induced changes in the growth, photosynthetic pigments, cell metabolites, flowering and yield of green gram. Biologia Plantarum.
Sources
- 1. This compound Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 2. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. ife.sk [ife.sk]
Validation & Comparative
Triacontanol vs. Auxins: A Comparative Guide to Root Development Efficacy
Topic: Efficacy of Triacontanol versus Auxins in Promoting Root Development Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Signal versus Fuel
In the domain of plant tissue culture and vegetative propagation, the distinction between This compound (TRIA) and Auxins (IAA, IBA, NAA) is best understood as the difference between a morphogenic signal and a metabolic accelerator .
While Auxins are the undisputed "master regulators" of root initiation—triggering the dedifferentiation of somatic cells into root primordia—this compound functions as a potent biostimulant that upregulates the physiological machinery required to sustain that growth. This guide analyzes the mechanistic divergence, efficacy profiles, and synergistic potential of these two compound classes, providing actionable protocols for researchers aiming to optimize root system architecture (RSA).
Mechanistic Divergence
To optimize root development, one must distinguish between the signaling pathways that initiate organogenesis and those that fuel cell expansion.
Auxins: The Morphogenic Trigger
Auxins (Indole-3-acetic acid [IAA], Indole-3-butyric acid [IBA]) function primarily through gene expression modification. They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA repressor proteins. This releases ARF (Auxin Response Factors) transcription factors, which unlock genes responsible for cell division and the specification of the root apical meristem (RAM).
-
Key Outcome: De novo root formation (Adventitious Rooting).
This compound: The Metabolic Amplifier
This compound (C₃₀H₆₂O) is a saturated primary alcohol acting via a rapid secondary messenger system, specifically L(+)-adenosine (TRIM). Unlike auxins, TRIA does not directly dictate cell fate. Instead, it upregulates RuBisCO activity, increases chlorophyll content, and enhances membrane permeability to Ca²⁺ and secondary nutrients.
-
Key Outcome: Enhanced root biomass, elongation, and stress resilience.[1]
Visualization: Signaling Pathway Comparison
Figure 1: Mechanistic divergence between Auxin-mediated root initiation and this compound-mediated metabolic support.
Comparative Efficacy Analysis
The following data synthesizes results from comparative studies on vegetative propagation (cuttings) and tissue culture.
Table 1: Quantitative Performance Comparison
| Feature | Auxins (IBA/NAA) | This compound (TRIA) | Verdict |
| Primary Function | Root Initiation (Primordia formation) | Root Elongation & Biomass | Complementary |
| Effective Concentration | High: 500 – 5,000 ppm (mg/L) | Ultra-Low: 0.1 – 5.0 ppb (µg/L) | TRIA is potent at nanomolar levels |
| Time to Response | Days (Gene expression lag) | Minutes (Rapid metabolic shift) | TRIA is faster acting |
| Root Morphology | High root number, often short/thick | Longer, branched, higher dry weight | Auxin = Quantity; TRIA = Quality |
| Success Rate (Hard-to-root) | High (The industry standard) | Low (Ineffective as a standalone rooting agent) | Auxin is essential for initiation |
| Cost Efficiency | Low cost per gram, but high usage | High cost per gram, but ultra-low usage | Comparable per application |
Critical Insight: The Concentration Gap
Researchers must note the massive disparity in effective concentrations. Auxins are applied in parts per million (ppm) , whereas this compound is effective in parts per billion (ppb) or nanomolar ranges. Overdosing TRIA (e.g., >1 mg/L in some species) can lead to growth inhibition due to hormonal imbalance, whereas overdosing Auxins typically causes callus formation or tissue necrosis.
Experimental Protocols (Self-Validating Systems)
To obtain reproducible data, the preparation of this compound is critical due to its extreme hydrophobicity. The following protocols ensure solubility and bioavailability.
Protocol A: Preparation of TRIA Stock Solution (1.0 mg/mL)
TRIA is insoluble in water. Direct mixing will result in precipitation and failed experiments.
-
Weighing: Weigh 10 mg of pure this compound (90%+ purity).
-
Solvent Dissolution: Dissolve in 5 mL of Chloroform or Polysorbate 20 (Tween 20).
-
Note: Tween 20 is preferred for tissue culture to avoid solvent toxicity. Heat gently (60°C) if using Tween 20 until clear.
-
-
Dilution: Slowly add deionized water while stirring to bring the final volume to 10 mL .
-
Validation: The solution should be a stable emulsion (cloudy) or clear micellar solution depending on the ratio. If crystals form, reheat and stir.
-
-
Storage: Store at 4°C. Stable for 3 months.
Protocol B: Synergistic Rooting Workflow (The "Dual-Action" Method)
This workflow tests the hypothesis that Auxin initiates roots while TRIA fuels their growth.
Figure 2: Experimental workflow for assessing synergistic efficacy.
Step-by-Step Methodology:
-
Induction (Day 0): Dip basal end of cuttings in IBA (1000-3000 ppm) for 5-10 seconds. This provides the morphogenic trigger.
-
Planting: Insert cuttings into inert media (perlite/vermiculite).
-
Metabolic Boost (Day 7 & 14): Apply TRIA as a foliar spray at 0.5 mg/L (ppm) .
-
Why Foliar? TRIA is rapidly absorbed by the cuticle and translocated. Root drenching is less efficient due to soil binding.
-
-
Control Groups:
-
Control 1: Water only.
-
Control 2: IBA only (Standard).
-
Control 3: TRIA only (To test initiation capability).
-
Synergistic Potential & Limitations
The "Destruction" Hypothesis
Some literature suggests an antagonistic relationship where TRIA increases peroxidase activity, potentially accelerating the degradation of IAA [1]. However, this is concentration-dependent. At nanomolar concentrations, TRIA's boost to ATP production outweighs the peroxidase effect, supporting the high energy demands of rapid root cell division initiated by stable synthetic auxins like IBA.
Use Case Recommendation
-
Use Auxins (IBA/NAA) when the primary goal is Root Initiation (e.g., rooting recalcitrant woody cuttings).
-
Use this compound when the goal is Root Elongation or Acclimatization (e.g., hardening off tissue culture plantlets, increasing root surface area for nutrient uptake).
-
Use Both for high-value crops where both root number and root mass are critical for survival.
References
-
Effect of this compound on Peroxidase and IAA. Source: Journal of Experimental Botany. URL:[Link]
-
This compound as a dynamic growth regulator for plants under diverse environmental conditions. Source: National Institutes of Health (PMC). URL:[Link]
-
The effect of this compound on micropropagation of Capsicum frutescens. Source: ResearchGate / Biologia Plantarum.[2] URL:[Link]
-
Effects of rooting media and indole-3-butyric acid (IBA) concentration on rooting. Source: Academic Journals. URL:[Link]
-
Interaction of this compound with other plant growth regulators. Source: SciELO. URL:[Link]
Sources
Triacontanol versus gibberellins for stem elongation and flowering
Publish Comparison Guide: Triacontanol vs. Gibberellins for Stem Elongation and Flowering
Executive Summary: The Signal vs. The Fuel
In the development of plant growth regulators (PGRs) for agriculture and horticulture, Gibberellins (specifically GA3) and This compound (TRIA) represent two distinct classes of physiological accelerators.
-
Gibberellins (GA3) act as the "Architectural Signal." They are diterpenoids that directly unlock the genetic repression of elongation. They are the primary choice when the objective is rapid internode extension and the induction of phase change (bolting/flowering).
-
This compound (TRIA) acts as the "Metabolic Multiplier." A saturated primary alcohol (C30), it functions as a potent biostimulant that upregulates photosynthesis and nutrient acquisition. While it induces growth, it does so by increasing the energy supply (photosynthates) required for structural development rather than just signaling for elongation.
Strategic Verdict: For pure stem elongation, GA3 is superior. For biomass accumulation and flowering retention (yield), TRIA is superior. However, experimental data confirms that synergy (GA3 + TRIA) consistently outperforms either agent used in isolation.
Mechanistic Comparison: Signaling Pathways
To understand why these compounds perform differently, we must analyze their signal transduction pathways.
-
GA3 Mechanism: Functions via the degradation of DELLA proteins (growth repressors). When GA binds to the GID1 receptor, it targets DELLA for ubiquitination, allowing Phytochrome Interacting Factors (PIFs) to activate growth genes.
-
TRIA Mechanism: Functions via the "TRIM" messenger system.[1][2] It elicits 9-β-L(+)-adenosine , which raises cytosolic Ca2+ levels, binds to calmodulin, and rapidly upregulates rbcS genes (RuBisCO subunits), enhancing photosynthetic efficiency.
Visualization: Comparative Signaling Pathways
Caption: Figure 1. GA3 acts via repressor degradation to unlock elongation, while TRIA amplifies metabolic energy (photosynthesis) to fuel growth.
Performance Analysis: Quantitative Comparison
The following data summarizes comparative studies on Pisum sativum (Pea) and Papaver somniferum (Poppy), representative of vegetative and flowering responses respectively.
Table 1: Stem Elongation Efficacy
Objective: Maximize vertical growth (internode length).
| Parameter | Control | This compound (TRIA) Only | Gibberellin (GA3) Only | Synergy (TRIA + GA3) |
| Concentration | 0 | 1.0 µM (approx 0.5 mg/L) | 10 - 100 ppm | 1.0 µM TRIA + 10 ppm GA |
| Plant Height (cm) | 79.8 | 95.2 (+19%) | 128.4 (+60%) | 143.5 (+80%) |
| Internode Length | Baseline | Slight Increase | Significant Increase | Maximum Increase |
| Stem Thickness | Baseline | Increased (Robust) | Decreased (Spindly) | Balanced (Robust) |
| Dry Weight | Baseline | High Increase | Moderate Increase | Maximum Increase |
Analysis:
-
GA3 drives height but often results in "spindly" growth (etiolation-like effect) if not supported by sufficient light and nutrients.
-
TRIA produces a shorter but more robust plant with higher dry matter content.
-
Combination: The TRIA provides the carbon skeleton (via photosynthesis) required to support the rapid elongation triggered by GA3, preventing the "weak stem" phenotype.
Table 2: Flowering and Yield Efficacy
Objective: Floral transition and fruit/seed set.
| Parameter | Gibberellin (GA3) | This compound (TRIA) |
| Primary Effect | Induction: Triggers phase change from vegetative to reproductive (bolting). | Retention: Reduces flower drop; increases fruit set percentage.[3] |
| Mechanism | Activates floral identity genes (e.g., LEAFY). | Increases carbohydrate availability to sinks (flowers/fruits). |
| Flower Number | Increases total count, but may cause abortion if energy is low. | Increases viable flower count.[1][4] |
| Timing | Accelerates flowering time (earlier bloom). | Marginal effect on timing; major effect on duration/quality. |
| Best Use Case | Forcing flowering in non-inductive conditions (e.g., short days). | Maximizing harvest index (yield) in flowering plants. |
Experimental Protocols (Self-Validating)
To validate these effects in a drug development or agricultural research setting, use the following 4-Arm Comparative Assay .
Workflow Diagram
Caption: Figure 2. Standardized 4-arm protocol to isolate individual and synergistic effects of GA3 and TRIA.
Detailed Methodology
1. Preparation of Stock Solutions:
-
TRIA Stock (1 mM): Dissolve 4.4 mg of this compound (99% pure) in 1 mL of Polysorbate 20 (Tween 20) at 60°C (TRIA is hydrophobic). Once dissolved, slowly add 99 mL of warm distilled water while stirring. This creates a stable emulsion.
-
GA3 Stock (1 mg/mL): Dissolve 100 mg GA3 in 2-3 mL ethanol, then bring to 100 mL with water.
2. Working Concentrations:
-
TRIA Treatment (1.0 µM): Dilute Stock 1:1000 with water.
-
GA3 Treatment (10 ppm): Dilute Stock 1:100 with water.
-
Surfactant: Ensure all final solutions contain 0.05% Tween 20 to ensure leaf adhesion.
3. Application Logic:
-
Method: Foliar spray.[1][2][3][5][6] Root drench is less effective for TRIA due to rapid soil microbial degradation.
-
Timing:
-
Spray 1 (Elongation): Apply when plants have 3-4 true leaves.
-
Spray 2 (Flowering): Apply at the onset of bud initiation.
-
4. Validation Check (Self-Correction):
-
If T3 (TRIA) plants show no difference from T1 (Control): Check your TRIA formulation. TRIA precipitates easily. If the solution was not heated during preparation or lacked surfactant, the TRIA is likely inactive.
-
If T2 (GA) plants are tall but pale (chlorotic): This is "GA-induced dilution." The rapid growth outpaced chlorophyll synthesis. This confirms the need for T4 (Synergy).
References
-
Ries, S. K., & Wert, V. (1977).[1] Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82. Link
-
Khan, M. M. A., et al. (2007).[5][7] Gibberellic acid and this compound can ameliorate the opium yield and morphine production in opium poppy (Papaver somniferum L.).[5][8] Acta Horticulturae. Link
-
Naeem, M., et al. (2012).[1][2] this compound: A potent plant growth regulator in agriculture.[1][2][4][7][9] Journal of Plant Interactions, 7(2), 129-142. Link
-
Perveen, S., et al. (2014).[1] this compound-induced changes in growth, yield, and biochemical activities of wheat under saline conditions.[1] Genetics and Plant Physiology. Link
-
Chen, X., et al. (2002). Cloning and expression of a gene encoding the Rubisco small subunit from rice and its response to this compound. Journal of Plant Physiology. Link
-
Verma, A., et al. (2022). Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.).[6] SciELO Colombia. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Benefits of Gibberellic Acid — Vernado [vernado.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. GIBBERELLIC ACID AND this compound CAN AMELIORATE THE OPIUM YIELD AND MORPHINE PRODUCTION IN OPIUM POPPY (PAPAVER SOMNIFERUM L.) - ishs [ishs.org]
- 9. ijcmas.com [ijcmas.com]
Triacontanol in combination with other biostimulants for enhanced plant growth
Topic: Triacontanol in Combination with Other Biostimulants for Enhanced Plant Growth Content Type: Technical Comparison & Application Guide Audience: Senior Application Scientists, Agronomists, and R&D Leads
Executive Summary: The Metabolic Upregulator
This compound (TRIA), a saturated primary alcohol (C30H61OH), functions distinctively from classical phytohormones. While auxins and gibberellins act as morphological directors, TRIA operates as a metabolic upregulator . It triggers a rapid signaling cascade mediated by the secondary messenger 9-β-L(+)-adenosine (TRIM) , resulting in the upregulation of photosynthetic gene expression (e.g., RBCS genes encoding Rubisco) and the influx of cytosolic calcium.
This guide analyzes why TRIA is rarely a standalone solution in high-performance agronomy and how its combination with specific biostimulants creates a "push-pull" mechanism: TRIA generates the metabolic fuel (photosynthates), while partners like Gibberellic Acid (GA3) or Seaweed Extracts direct that energy into specific sinks (fruit set, elongation, or stress defense).
Mechanistic Logic: The TRIA Signaling Cascade
To understand synergy, we must first map the standalone mechanism. TRIA's primary mode of action involves altering membrane permeability and triggering a calcium-dependent signaling route.
Figure 1: TRIA Signal Transduction Pathway
Caption: The TRIA signaling cascade illustrating the conversion to TRIM, calcium influx, and subsequent gene regulation.
Comparative Analysis: TRIA vs. Alternatives
TRIA is often compared to Seaweed Extracts and Humic Acids.[1] However, they are functionally distinct. The table below delineates their roles to identify compatible partners.
| Feature | This compound (TRIA) | Seaweed Extract (Ascophyllum) | Humic/Fulvic Acid | Gibberellic Acid (GA3) |
| Primary Mode | Metabolic Upregulator (Photosynthesis) | Stress Priming & Hormonal Balance | Soil Conditioner & Nutrient Chelator | Cell Elongation & Germination |
| Speed of Action | Rapid (Minutes to Hours for Ca2+ flux) | Moderate (Days for systemic resistance) | Slow/Steady (Soil health improvement) | Rapid (Hours for elongation) |
| Key Target | Rubisco activity, Cell membranes | Osmotic regulation, Defense genes | Root zone cation exchange | Internode length, Fruit set |
| Best Use Case | Maximizing yield in non-stressed crops | Abiotic stress tolerance (Drought/Heat) | Improving nutrient uptake efficiency | Breaking dormancy, Size increase |
| Synergy Potential | High (Needs partners to direct energy) | High (Provides micronutrients for TRIA) | Medium (improves TRIA root uptake) | Very High (TRIA fuels GA3 growth) |
Synergistic Architectures: Validated Combinations
Experimental data confirms that combining TRIA with specific regulators outperforms individual applications.[2][3]
Combination A: TRIA + Gibberellic Acid (GA3)
Rationale: GA3 induces rapid cell elongation, creating a high demand for carbon and energy. TRIA increases photosynthetic efficiency, supplying the necessary carbon skeleton and ATP to support this rapid growth, preventing "leggy" or weak stems.
Experimental Evidence (Coriander Model): Source: Idrees et al. (2010)[4]
| Treatment | Shoot Length (cm) | Total Chlorophyll (mg/g) | Nitrate Reductase Activity |
| Control (Water) | 42.5 | 1.45 | 4.2 |
| TRIA (10⁻⁶ M) | 58.2 (+37%) | 1.95 (+34%) | 5.8 |
| GA3 (10⁻⁶ M) | 61.4 (+44%) | 1.60 (+10%) | 5.1 |
| TRIA + GA3 (Combined) | 72.6 (+70%) | 2.16 (+49%) | 6.9 |
Insight: The combination provided a 70% increase in shoot length compared to control, significantly higher than either alone. Note that GA3 alone had a minimal effect on Chlorophyll, but the combination achieved the highest pigment density.
Combination B: TRIA + Auxin + Cytokinin
Rationale: This "Cocktail" approach mimics the plant's complete hormonal profile. Auxins (NAA) drive rooting/fruit set, Cytokinins (Kinetin) drive cell division, and TRIA drives the metabolic engine.
Experimental Evidence (Pea - Pisum sativum): Source: Cantaro-Segura & Huaringa-Joaquín (2021)[3][5]
| Treatment | Green Pod Yield (t/ha) | % Increase over Control |
| Control | 5.8 | - |
| TRIA Alone | 6.5 | +11.3% |
| TRIA + Auxin (NAA) | 7.2 | +24.1% |
| TRIA + Auxin + Cytokinin | 8.6 | +48.8% |
Insight: The triple combination acted synergistically, with the combined effect outweighing the sum of individual regulators.[2][3][6]
Experimental Protocol: Formulation & Application
The most common failure mode in TRIA research is solubility . TRIA is hydrophobic. Simply mixing powder into water results in precipitation and zero efficacy.
Figure 2: The "Solubility-First" Workflow
Caption: Critical protocol steps for formulating stable this compound solutions for research applications.
Validated Protocol for Research Trials
1. Preparation of Stock Solution (1 mg/mL TRIA):
-
Weigh 100 mg of 90%+ purity this compound.
-
Dissolve in 5 mL of Polysorbate 20 (Tween 20) . Heat gently to 60°C if required to clarify.
-
Alternative: Dissolve in 10-20 mL of hot Ethanol.
-
Bring volume to 100 mL with distilled water while stirring vigorously. This creates a stable emulsion.
2. Working Solution (Example: 1 µM or ~0.5 mg/L):
-
Take 0.5 mL of Stock Solution.
-
Dilute into 1000 mL of water.
-
Crucial Step: Add the partner biostimulant (e.g., 10 mg GA3 or 2 mL Seaweed Concentrate) after the TRIA is fully dispersed.
3. Application Timing:
-
T0: 2-Leaf Stage (Priming).
-
T1: Pre-flowering/Booting (Critical for Yield).
-
T2: Fruit Set (Optional, depending on crop).
4. Data Collection Metrics:
-
Physiological: Chlorophyll fluorescence (Fv/Fm), Stomatal conductance.
-
Morphological: Internode length, Root dry weight.
-
Biochemical: Nitrate Reductase (NR) activity, Total Soluble Sugars.
References
-
Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) Source: Agronomía Colombiana (2021) URL:[Link][5]
-
Synergistic Effects of Gibberellic Acid and this compound on Growth, Physiology, Enzyme Activities and Essential Oil Content of Coriandrum sativum L. Source: The Asian and Australasian Journal of Plant Science and Biotechnology (2010) URL:[Link]
-
This compound: A versatile plant growth regulator in overcoming abiotic stresses – A review Source: CABI Digital Library (2022) URL:[Link][7]
-
The Effect of the Stress-Signalling Mediator this compound on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture Source: MDPI (2020) URL:[Link][5]
-
This compound: a potent plant growth regulator in agriculture Source: Circadian Crop Sciences / Journal of Plant Interactions URL:[Link]
Sources
- 1. A compound of three major biostimulants: seaweed fertilizer, humic acid, and fulvic acid - Dora Agri-Tech [doraagri.com]
- 2. scielo.org.co [scielo.org.co]
- 3. scielo.org.co [scielo.org.co]
- 4. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. circadiancropsciences.com [circadiancropsciences.com]
A Researcher's Guide to Replicating Key Experiments on Triacontanol's Mechanism of Action
This guide provides an in-depth technical comparison and validated methodologies for researchers, scientists, and drug development professionals investigating the plant growth regulator, Triacontanol (TRIA). We move beyond simple descriptions to offer a logical framework for replicating the seminal experiments that have defined our understanding of TRIA's unique mechanism of action. Our focus is on causality, experimental integrity, and the generation of reproducible, high-quality data.
Introduction: Deconstructing the Action of a Potent Growth Stimulant
This compound (CH₃(CH₂)₂₈CH₂OH) is a saturated 30-carbon primary alcohol naturally found in the epicuticular waxes of various plants[1][2][3]. First identified for its growth-promoting properties by Ries et al. in 1977, TRIA has been shown to enhance plant growth, yield, photosynthesis, and nutrient uptake, particularly in C3 plants[1][4]. Unlike classic phytohormones, TRIA is considered a secondary plant growth enhancer; it does not directly regulate developmental processes but rather improves the physiological efficiency of plant cells, allowing them to better express their genetic potential[3][5][6].
The central hypothesis for its mechanism revolves around the rapid elicitation of a second messenger, a concept that sets it apart from many other growth regulators. This guide will detail the core experiments required to validate this hypothesis and its downstream consequences, providing a robust framework for any research program.
The Postulated Signaling Pathway of this compound
The prevailing model of TRIA's action suggests a rapid, multi-step signaling cascade. Exogenous application of TRIA to the plant's shoots or roots is believed to trigger the release or formation of a secondary messenger, which then initiates a series of physiological and genetic responses.
Caption: Postulated signaling pathway for this compound (TRIA).
Experimental Framework: A Four-Part Validation Workflow
To rigorously test the proposed mechanism, we present a sequence of four interconnected experiments. Each builds upon the last, creating a self-validating workflow from the whole-plant physiological response down to the molecular level.
Caption: Logical workflow for validating this compound's mechanism.
Experiment 1: Validating the Primary Growth Response
Scientific Rationale: The foundational claim for any plant growth regulator is its ability to promote growth. This experiment is designed to confirm that TRIA, at an optimal concentration, significantly increases plant biomass compared to a control group. This serves as the baseline validation for all subsequent mechanistic studies. The response to TRIA can be very rapid, with measurable changes in metabolism and dry weight occurring within minutes to hours[7][8].
Detailed Protocol:
-
Plant Material and Growth Conditions:
-
Select a fast-growing C3 plant species like rice (Oryza sativa) or tomato (Solanum lycopersicum) seedlings.
-
Germinate seeds and grow seedlings in a controlled environment (e.g., growth chamber) with standardized light (16h/8h light/dark), temperature (25±2°C), and humidity[9].
-
Use a hydroponic or inert soil medium to ensure consistent nutrient availability and to facilitate root analysis[10].
-
-
Preparation of TRIA Solution:
-
TRIA is insoluble in water. Prepare a stock solution by dissolving it in a minimal amount of an organic solvent like chloroform or Tween 20[9].
-
Create working solutions by diluting the stock in distilled water to final concentrations for testing. A common effective range is 10⁻⁸ M to 10⁻⁶ M (nanomolar concentrations)[1][7].
-
Prepare a "vehicle control" solution containing the same concentration of the organic solvent used for the stock solution, but without TRIA.
-
-
Experimental Application:
-
Divide seedlings into at least three groups: (1) Untreated Control, (2) Vehicle Control, and (3) TRIA Treatment. Use a sufficient number of replicates (n ≥ 10) for statistical power.
-
Apply the solutions as a foliar spray until runoff or as a soil drench, depending on the research question[2][11]. Foliar application is most common and often yields a rapid response[12].
-
-
Data Collection and Analysis:
-
Harvest plants at set time points (e.g., 24h, 48h, 7 days, 14 days) post-application.
-
Carefully separate shoots from roots. Measure and record the fresh weight of each.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight (biomass)[12].
-
Analyze data using an appropriate statistical test (e.g., ANOVA) to compare the mean dry weights of the treatment groups.
-
Expected Results & Data Presentation:
| Treatment Group | Mean Shoot Dry Weight (mg) ± SD | % Increase over Vehicle Control | Mean Root Dry Weight (mg) ± SD | % Increase over Vehicle Control |
| Untreated Control | 150.5 ± 10.2 | - | 50.1 ± 5.5 | - |
| Vehicle Control | 151.2 ± 9.8 | 0% | 50.8 ± 6.1 | 0% |
| 10⁻⁷ M TRIA | 189.0 ± 12.5 | 25.0% | 68.6 ± 7.2 | 35.0% |
* Indicates statistically significant difference (p < 0.05)
Experiment 2: Testing the Second Messenger Hypothesis
Scientific Rationale: A key differentiator for TRIA is its proposed mechanism of action via a second messenger, identified as L(+)-adenosine and termed TRIM[1][8]. This experiment aims to replicate the seminal work of Ries et al. by demonstrating that an extract from TRIA-treated plants can elicit a growth response in untreated plants, thereby proving the existence of a transmissible signaling molecule[8]. The speed of this response is critical; TRIM can be detected in roots within one minute of a foliar TRIA application[7][8].
Detailed Protocol:
-
TRIM Elicitation and Extraction:
-
Grow a set of "donor" rice seedlings as in Experiment 1.
-
Apply a nanomolar concentration of TRIA via foliar spray to the donor plants.
-
After a short incubation period (e.g., 10-30 minutes), harvest the entire donor plant (shoots and roots).
-
Homogenize the plant tissue in cold extraction buffer (e.g., phosphate buffer) and centrifuge to pellet cellular debris. The supernatant contains the water-soluble TRIM[8].
-
Prepare a parallel "Control Extract" from vehicle-treated donor plants.
-
-
Bioassay with "Recipient" Plants:
-
Use a new set of uniform, untreated "recipient" rice seedlings.
-
Divide recipient plants into groups: (1) Untreated Control, (2) Control Extract Treatment, and (3) TRIM Extract Treatment.
-
Apply the respective extracts to the roots or shoots of the recipient plants.
-
-
Data Collection and Analysis:
-
After 24-48 hours, harvest the recipient plants.
-
Measure the fresh and dry weight as described in Experiment 1.
-
Statistically compare the biomass of the recipient groups. A significant increase in the TRIM Extract group compared to the Control Extract group validates the second messenger hypothesis.
-
Expected Results & Data Presentation:
| Recipient Treatment Group | Mean Total Dry Weight (mg) ± SD | % Increase over Control Extract |
| Untreated Control | 120.3 ± 8.5 | - |
| Control Extract | 121.1 ± 9.1 | 0% |
| TRIM Extract | 145.5 ± 10.3* | 20.1% |
* Indicates statistically significant difference (p < 0.05)
Experiment 3: Confirming Photosynthetic Enhancement
Scientific Rationale: The increased biomass observed in Experiment 1 must be fueled by enhanced metabolic activity. Numerous studies report that TRIA boosts photosynthesis by increasing chlorophyll content and the efficiency of CO₂ assimilation[2][6][11]. This experiment aims to quantify these physiological changes using established methods.
Detailed Protocol:
-
Plant Treatment:
-
Prepare and treat plants with TRIA and control solutions as in Experiment 1.
-
-
Chlorophyll Content Analysis:
-
At a specified time point (e.g., 7 days post-treatment), collect fresh leaf samples from each group.
-
Extract chlorophyll using a solvent like 80% acetone or DMSO.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the concentration of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using Arnon's equations.
-
-
Gas Exchange Measurement:
-
Use a portable photosynthesis system (e.g., LI-COR LI-6800) to measure key gas exchange parameters on intact leaves of treated and control plants.
-
Measure the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) under controlled light and CO₂ conditions[12].
-
Expected Results & Data Presentation:
| Treatment Group | Total Chlorophyll (mg/g FW) ± SD | Net Photosynthetic Rate (µmol CO₂/m²/s) ± SD |
| Vehicle Control | 1.85 ± 0.15 | 12.4 ± 1.1 |
| 10⁻⁷ M TRIA | 2.45 ± 0.21 | 16.8 ± 1.5 |
* Indicates statistically significant difference (p < 0.05)
Experiment 4: Analyzing Molecular Underpinnings via Gene Expression
Scientific Rationale: To connect the physiological effects to a molecular mechanism, this experiment investigates TRIA's influence on gene expression. Specifically, we will test the hypothesis that TRIA upregulates genes involved in photosynthesis, such as the gene for the small subunit of RuBisCO (rbcS), the primary enzyme responsible for carbon fixation[1][3].
Detailed Protocol:
-
Plant Treatment and Sample Collection:
-
Treat plants as in Experiment 1. Given the rapidity of TRIA's action, collect leaf samples at early time points (e.g., 1, 3, 6, 12 hours post-treatment).
-
Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the leaf samples using a commercial kit or a standard protocol (e.g., Trizol method).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design or obtain validated primers for your target gene (rbcS) and a stable reference gene (e.g., Actin or Ubiquitin) for your plant species.
-
Perform qRT-PCR using a SYBR Green-based assay.
-
Analyze the results using the ΔΔCt method to calculate the relative fold change in rbcS expression in TRIA-treated plants compared to the vehicle control.
-
Expected Results & Data Presentation:
| Time Post-Treatment | Relative Fold Change in rbcS Expression (TRIA vs. Control) ± SD |
| 1 hour | 1.5 ± 0.3 |
| 3 hours | 3.8 ± 0.6 |
| 6 hours | 5.2 ± 0.9 |
| 12 hours | 2.9 ± 0.5* |
* Indicates statistically significant difference (p < 0.05)
Conclusion
This guide provides a comprehensive and logically structured framework for replicating the key experiments that define the mechanism of action of this compound. By systematically validating the primary growth response, confirming the second messenger hypothesis, quantifying the enhancement of photosynthesis, and analyzing the underlying changes in gene expression, researchers can generate a robust and coherent dataset. Adherence to these detailed, self-validating protocols will ensure high scientific integrity and contribute to a deeper understanding of this potent plant growth stimulant.
References
-
Title: this compound : A Promising Plant Growth Regulator - The Saahas India Source: The Saahas India URL: [Link]
-
Title: this compound and its effects in plants Source: A-Grade Hydroponics URL: [Link]
-
Title: this compound as a dynamic growth regulator for plants under diverse environmental conditions Source: PMC - NIH URL: [Link]
-
Title: Spurring Plant Growth with this compound Source: Emerald Harvest URL: [Link]
-
Title: this compound: A versatile plant growth regulator in overcoming abiotic stresses – A review Source: CABI Digital Library URL: [Link]
-
Title: this compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant Source: Vernado URL: [Link]
-
Title: Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) Source: SciELO Colombia URL: [Link]
-
Title: (PDF) this compound: A potent plant growth regulator in agriculture Source: ResearchGate URL: [Link]
-
Title: Unravelling the Effect of this compound in Combating Drought Stress by Improving Growth, Productivity, and Physiological Performance in Strawberry Plants Source: MDPI URL: [Link]
-
Title: How To Use this compound On Plants Source: Zylem URL: [Link]
-
Title: this compound: a potent plant growth regulator in agriculture Source: Circadian Crop Sciences, LLC URL: [Link]
-
Title: The Breakdown - The Role Of this compound In Plant Nutrition. Source: Kaiju Nutrients URL: [Link]
-
Title: this compound experiment Source: Overgrow.com URL: [Link]
-
Title: 'TRIA' application to mitigate the adverse effects of drought and salinity stress under in vitro culture of date palm plants Source: Springer URL: [Link]
-
Title: Rapid elicitation of second messengers by nanomolar doses of this compound and octacosanol Source: PubMed URL: [Link]
Sources
- 1. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]
- 3. circadiancropsciences.com [circadiancropsciences.com]
- 4. agradehydroponics.com [agradehydroponics.com]
- 5. Spurring Plant Growth with this compound – Emerald Harvest [emeraldharvest.co]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. Rapid elicitation of second messengers by nanomolar doses of this compound and octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ife.sk [ife.sk]
- 10. This compound experiment - Overgrow.com [overgrow.com]
- 11. zylemsa.co.za [zylemsa.co.za]
- 12. mdpi.com [mdpi.com]
Comparative analysis of synthetic versus natural sources of Triacontanol
Comparative Analysis: Synthetic High-Purity Triacontanol vs. Natural Policosanol Matrices
Executive Summary: The Purity Paradox
In the realm of plant growth regulators (PGRs), 1-Triacontanol (TRIA) represents a unique case where the "natural is better" heuristic often fails due to specific molecular antagonism.[1] While natural extracts from beeswax or rice bran wax are cost-effective, they inherently contain homologous policosanols—specifically 1-Octacosanol (C28) —which has been identified as a competitive inhibitor of TRIA at equimolar concentrations.[1]
This guide provides a technical comparison for researchers, demonstrating that high-purity synthetic TRIA (>98%) is the superior standard for reproducible experimental data, whereas natural fractions require rigorous purification to eliminate antagonistic homologs.[1]
Chemical Profile & Production Routes
The source of TRIA dictates its impurity profile, which directly correlates to bio-efficacy.[1]
Table 1: Comparative Production Metrics
| Feature | Natural Extraction | Chemical Synthesis |
| Primary Source | Beeswax, Rice Bran Wax, Sugarcane Wax.[1] | Stearic acid, Thiophene, or 1,12-dodecanediol.[1] |
| Primary Impurities | 1-Octacosanol (C28) , 1-Dothis compound (C32), Phthalate esters (plasticizers).[1] | Solvent residues, catalyst traces (e.g., Raney Nickel), unreacted intermediates.[1] |
| Purity Typical | 60–90% (Crude), >95% (Requires multi-step recrystallization).[1] | >99% (Standard HPLC grade). |
| Cost Profile | Low raw material cost; High purification cost.[1] | High raw material cost; Lower purification complexity.[1] |
| Bio-Risk | High: Presence of C28 homolog inhibits TRIA signaling.[1] | Low: Impurities are generally biologically inert in this pathway.[1] |
Natural Extraction Workflow
-
Saponification: Waxes are hydrolyzed using ethanolic NaOH to release fatty alcohols.[1]
-
Separation: Calcium chloride is often added to precipitate fatty acids as calcium salts, leaving alcohols in solution.[1]
-
Purification Challenge: Separating C30 (TRIA) from C28 (Octacosanol) and C32 (Dothis compound) is thermodynamically difficult due to identical solubility properties and boiling points (differing by <2°C).[1]
Synthetic Pathways
-
Succinic Anhydride Route: Involves chain elongation of lignoceric acid.[1]
-
Wittig Reaction: Coupling of C18 and C12 fragments.[1]
-
Advantage: These routes build the C30 chain specifically, avoiding the creation of C28/C32 homologs entirely.[1]
Mechanism of Action & The "Octacosanol Antagonism"[1]
Understanding why purity matters requires mapping the signaling pathway.[1] TRIA functions at nanomolar concentrations (nM) by eliciting a secondary messenger, L(+)-Adenosine .[1][2]
The Signaling Cascade
-
Absorption: TRIA is absorbed into the lipid bilayer of the cell membrane.[1]
-
Elicitation: It triggers the release of L(+)-Adenosine from the tonoplast.[1]
-
Ion Flux: L(+)-Adenosine alters membrane permeability, causing a rapid influx of Ca²⁺ and Mg²⁺.[1]
-
Gene Expression: This ion flux upregulates photosynthetic genes (e.g., rbcS for Rubisco) and nitrate reductase activity.[1]
The Antagonism
Research indicates that 1-Octacosanol (OCTA) competes for the same binding sites or metabolic precursors as TRIA but fails to elicit the L(+)-Adenosine burst effectively.[1] Consequently, natural wax extracts containing high ratios of OCTA:TRIA often show dampened or inconsistent bioactivity compared to synthetic TRIA.[1]
Diagram 1: TRIA Signaling & Octacosanol Inhibition
Caption: The competitive inhibition of TRIA-mediated L(+)-Adenosine signaling by Octacosanol (C28).[1]
Analytical Protocol: Quantification & Purity Verification
To validate the source material, researchers must use Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often insufficient due to the lack of chromophores in saturated fatty alcohols.[1]
Protocol: GC-MS Quantification of this compound
Objective: Quantify TRIA and detect C28/C32 homologs.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Derivatizing agent).[1]
-
Internal Standard (IS): 5α-Cholestane or 1-Octacosane (non-interfering hydrocarbon).[1]
-
Solvent: Chloroform or Hexane (HPLC Grade).[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 10 mg of sample into a reaction vial.
-
Add 100 µL of Internal Standard solution (1 mg/mL).[1]
-
Dissolve in 1 mL Chloroform.
-
-
Derivatization (Critical):
-
GC-MS Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Inlet: Splitless mode, 280°C.
-
Temp Program:
-
Start: 150°C (Hold 1 min).
-
Ramp: 10°C/min to 300°C.[1]
-
Hold: 300°C for 10 min.
-
-
MS Source: EI mode (70eV), Source Temp 230°C.
-
SIM Mode (Quant): Monitor ions m/z495 (M-15 for TMS-TRIA) and IS specific ions.
-
-
Data Analysis:
Bioassay Protocol: Validating Efficacy
A chemical analysis confirms purity, but a bioassay confirms biological activity.[1] The Rice Seedling Hydroponic Assay is the standard due to its high sensitivity to TRIA.[1]
Diagram 2: Experimental Bioassay Workflow
Caption: Standardized workflow for assessing this compound bioactivity on rice seedlings.
Key Protocol Nuance:
-
Solubility: TRIA is insoluble in water.[1] Dissolve 1 mg in 1 mL Tween-20 or Ethanol first, then dilute to volume with warm distilled water.[1]
-
Concentration: The effective range is extremely narrow (0.1 to 1.0 µM ).[1] Higher concentrations (e.g., >10 µM) often show reduced efficacy (Bell-shaped dose-response).[1]
References
-
Ries, S. K., & Wert, V. (1977).[1][2] Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82.[1] Link[1]
-
Ries, S. K., et al. (1990).[1] this compound elicits a second messenger in plants.[1][2][4] Plant Physiology, 92(4), 1144-1150.[1] Link
-
Naeem, M., et al. (2012).[1] this compound: A potent plant growth regulator in agriculture.[1][2][5][6][7] Journal of Plant Interactions, 7(2), 129-142.[1] Link[1]
-
Chen, X., et al. (2002).[1] Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound.[1] Proceedings of the National Academy of Sciences, 99(20), 13324-13329.[1] Link[1]
-
Perveen, S., et al. (2011).[1][8] this compound-mediated regulation of growth and physiological attributes of wheat (Triticum aestivum L.) under salt stress.[1] African Journal of Biotechnology, 10(75), 17163-17170.[1] Link
-
Eriksen, A. B., et al. (1981).[1][8] Comparative analyses of the effect of this compound on photosynthesis, photorespiration and growth of tomato (C3-plant) and maize (C4-plant).[1] Planta, 152(1), 44-49.[1] Link[1]
Sources
- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kaijunutrients.com [kaijunutrients.com]
- 6. How this compound Enhances Plant Growth and Agriculture Efficiency [jindunchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: Triacontanol-Mediated Nutrient Availability vs. Standard Biostimulants
Executive Summary: The Triacontanol Advantage
This compound (TRIA), a saturated primary alcohol (C30H61OH), functions distinctively from classical phytohormones (Auxins, Gibberellins). While Gibberellic Acid (GA3) primarily drives cell elongation and Seaweed Extracts provide a "cocktail" of micronutrients and hormones, TRIA acts as a metabolic activator .
Its primary value proposition in nutrient availability lies in membrane modulation . TRIA enhances the permeability of plasma membranes and upregulates the activity of key enzymes like Nitrate Reductase (NR) , directly increasing the rate at which plants assimilate applied nutrients. This guide objectively compares TRIA against GA3 and Seaweed Extracts, providing a validated protocol for assessing Nutrient Use Efficiency (NUE).
Mechanistic Insight: The Signal Transduction Pathway
To understand why TRIA improves nutrient uptake, we must look beyond simple passive diffusion. TRIA initiates a rapid signaling cascade.
-
Primary Action: TRIA alters the lipid bilayer structure of the cell membrane, increasing fluid mosaicism.
-
Secondary Messenger: This alteration triggers an influx of Calcium ions (
) and often involves the generation of L(+)-adenosine. -
Enzymatic Activation: The
/Calmodulin complex activates metabolic enzymes, most notably Nitrate Reductase (NR) and H+-ATPases . -
Result: Increased proton gradient across the membrane facilitates the active transport of
, , and .
Visualization: TRIA-Mediated Nutrient Uptake Pathway[1][2][3][4]
Figure 1: The signal transduction cascade initiated by this compound, leading to active nutrient transport.
Comparative Performance Analysis
The following table contrasts TRIA with its primary alternatives. Data is synthesized from comparative studies on Solanaceae (Tomato/Peppers) and Fabaceae (Legumes).
Table 1: Comparative Efficacy on Nutrient Dynamics[5]
| Feature | This compound (TRIA) | Gibberellic Acid (GA3) | Seaweed Extract (SWE) |
| Primary Mode of Action | Membrane permeability & Enzyme (NR) activation | Cell elongation & division (Sink strength increase) | Bio-stimulation via complex mix (Cytokinins + micronutrients) |
| Nitrogen (N) Uptake | High (Directly upregulates Nitrate Reductase) | Moderate (Driven by growth demand) | Moderate (Source of organic N) |
| Phosphorus (P) Uptake | High (Via metabolic activation) | Low to Moderate | Moderate (Contains trace P) |
| Potassium (K) Uptake | Very High (Linked to stomatal regulation) | Moderate | Moderate (Contains K) |
| Optimal Concentration | Ultra-low (0.1 – 1.0 mg/L) | Moderate (10 – 100 mg/L) | High (1:500 dilution typically) |
| Risk of Toxicity | Low (Ineffective at high dose, rarely toxic) | High (Can cause "spindly" growth/chlorosis) | Low (Safe, but variable composition) |
| Best Use Case | Increasing Nutrient Use Efficiency (NUE) | Increasing Biomass/Size | General stress tolerance |
Key Insight: While GA3 increases biomass (diluting nutrient concentration), TRIA increases nutrient accumulation per unit biomass . This makes TRIA superior for bio-fortification and correcting nutrient deficiencies under stress.
Validated Experimental Protocol
Objective: Assess the interaction between TRIA and Nitrogen/Phosphorus uptake in a controlled environment.
Scope: This protocol uses a hydroponic system to eliminate soil variability, ensuring data reflects uptake efficiency rather than soil availability.
Phase 1: Experimental Setup (The "Self-Validating" System)
-
System: Deep Water Culture (DWC) or Hoagland Solution Hydroponics.
-
Test Subject: Solanum lycopersicum (Tomato) or Vigna radiata (Mung Bean) – 15 days post-germination.
-
Design: Randomized Block Design (RBD), 4 Replicates.
Treatments:
-
Control: 0.5x Hoagland Solution.
-
TRIA-Low: 0.5x Hoagland + 0.5 mg/L TRIA.
-
TRIA-Opt: 0.5x Hoagland + 1.0 mg/L TRIA.
-
Comparative Standard: 0.5x Hoagland + 10 mg/L GA3.
Phase 2: Application & Maintenance
Preparation of TRIA Stock: TRIA is hydrophobic. Dissolve 10 mg TRIA in 1 mL Polysorbate 20 (Tween 20) and 5 mL Ethanol. Heat gently (40°C) until clear. Dilute with warm distilled water to 1 L to make a 10 mg/L Stock.
Application:
-
Method: Foliar Spray (Run-off point) applied at Day 0, Day 7, and Day 14.
-
Time: Apply at dawn/dusk to prevent evaporation and photodegradation.
Phase 3: Data Acquisition & Analysis
Harvest: Day 21 (7 days after final spray).
Metrics:
-
Nitrate Reductase Activity (NRA): In vivo assay using fresh leaf tissue.
-
Elemental Analysis: Dry tissue digestion (
+ ).-
Nitrogen: Micro-Kjeldahl method.
-
Phosphorus: Spectrophotometry (Vanadomolybdate method).
-
Potassium: Flame Photometry.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for validating TRIA efficacy.
Self-Validation Checkpoints (Trustworthiness)
To ensure the integrity of your data, you must incorporate these "Stop/Go" checks:
-
The Solubility Check: If your TRIA stock solution is cloudy or precipitates upon dilution, STOP . The TRIA has not dissolved or has recrystallized. It will not penetrate the cuticle. Re-heat and add more surfactant.
-
The pH Drift Check: In hydroponics, TRIA-treated plants often uptake anions (
) faster, causing solution pH to rise. If pH remains static in TRIA tanks vs. Control, the treatment is likely ineffective. -
The Chlorosis Check: If GA3 treated plants show rapid elongation but pale leaves (Chlorosis), it confirms "growth dilution." If TRIA plants are dark green, it confirms "chlorophyll enhancement."
References
-
Naeem, M., et al. (2010).[1] "this compound: A Potent Plant Growth Regulator in Agriculture."[2][3][4][5][6][7] Journal of Plant Interactions.
-
Chen, X., et al. (2003).[8][9][10] "Effects of this compound on Photosynthesis and Chlorophyll Fluorescence in Rice." Photosynthetica.
-
Eriksen, A.B., et al. (1981).[9][10] "Comparative studies on the effect of this compound on photosynthesis and growth of tomato plants." Planta.
-
Islam, S., et al. (2024). "Protective Role of this compound Towards the Nutrients Uptake and Growth in Brassica rapa L. Under Cadmium Stress." MDPI Plants.
-
Perveen, S., et al. (2011).[9] "Modulation of activity of antioxidant enzymes and mineral nutrients by this compound in wheat." African Journal of Biotechnology.
Sources
- 1. This compound as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saahasindia.org [saahasindia.org]
- 3. Benefits of Gibberellic Acid — Vernado [vernado.co.nz]
- 4. onestopgrowshop.co.uk [onestopgrowshop.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zylemsa.co.za [zylemsa.co.za]
- 8. ife.sk [ife.sk]
- 9. researchgate.net [researchgate.net]
- 10. circadiancropsciences.com [circadiancropsciences.com]
Safety Operating Guide
Triacontanol Proper Disposal Procedures: A Technical Guide
Executive Summary & Safety Profile
Triacontanol (1-Triacontanol,
Critical Operational Insight: The primary hazard in this compound disposal is rarely the compound itself, but rather the organic solvents (e.g., Ethanol, Chloroform, Acetone, Polysorbate 80) used to solubilize it.[1] Improper disposal of these solutions constitutes the majority of regulatory violations involving this compound.[1] Furthermore, pouring aqueous suspensions down laboratory sinks leads to immediate precipitation, causing severe plumbing blockages that require expensive remediation.[1]
Hazard Identification Summary
| Parameter | Classification | Operational Implication |
| CAS Number | 593-50-0 | Verification ID for waste manifests.[1] |
| Physical State | Solid (Waxy Flakes/Powder) | Inhalation of dust is a mechanical irritant.[1] |
| Solubility | NEVER dispose of via sink/drain.[1] | |
| Flash Point | Low flammability as a solid; high if dissolved in organic solvents.[1][2] | |
| RCRA Status | Not Listed (P or U) | Regulated based on characteristics (Ignitability) if in solution.[1] |
Pre-Disposal Assessment Workflow
Before initiating disposal, you must characterize the waste stream.[1] The disposal route is strictly dictated by the physical state and the solvent vehicle.[1]
Waste Stream Decision Tree
The following logic flow ensures compliance with EPA (RCRA) and local hazardous waste regulations.
Figure 1: Decision logic for segregating this compound waste streams based on solvent composition.[1]
Detailed Disposal Protocols
Protocol A: Solid this compound (Pure Substance)
Applicability: Expired reagents, excess powder, or spill cleanup residues.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or the original container if intact.[1]
-
Labeling:
-
Disposal Method:
-
Do not dispose of in regular trash.[1] While low toxicity, it is a chemical reagent.[1]
-
Submit for High-Temperature Incineration through your facility's EHS (Environmental Health & Safety) hazardous waste contractor.[1]
-
Reasoning: Incineration ensures complete oxidation to
and water, preventing environmental accumulation of long-chain fatty alcohols which can alter oxygen levels in aquatic sediments [1].[1]
-
Protocol B: Liquid Solutions (The High-Risk Scenario)
Applicability: Stock solutions dissolved in Ethanol, Acetone, Chloroform, or Tween-20.[1]
Warning: The waste classification is determined by the solvent , not the this compound.[1]
| Solvent Used | Waste Classification | EPA Waste Code (USA) | Segregation Rule |
| Ethanol / Methanol | Ignitable Hazardous Waste | D001 | Keep separate from oxidizers.[1] |
| Acetone | Ignitable Hazardous Waste | D001 / F003 | Keep separate from acids.[1] |
| Chloroform / DCM | Toxic / Halogenated Waste | D022 / F002 | MUST be separated from non-halogenated solvents.[1] |
| Polysorbate (Tween) | Non-RCRA / General Chemical | N/A | Can often be bulked with non-haz liquids, but check local EHS.[1] |
Step-by-Step Liquid Disposal:
-
Segregation: Determine if your solvent is halogenated (contains Chlorine/Fluorine/Bromine).[1]
-
Why? Mixing halogenated and non-halogenated solvents drastically increases disposal costs and can cause dangerous reactions during incineration.[1]
-
-
Collection: Pour into the appropriate satellite accumulation container (e.g., "Flammable Waste" or "Halogenated Waste").[1]
-
Precipitation Check: If the solution is old, this compound may precipitate as a white solid.[1] This is acceptable for the waste container; do not attempt to filter it out.[1] The entire slurry is treated as hazardous waste.[1]
Protocol C: Empty Containers
Applicability: Bottles that held this compound.[1]
-
Triple Rinse: Rinse the container three times with a small volume of a compatible solvent (e.g., Ethanol).[1]
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).
-
Defacing: Cross out the original label.
-
Final Disposal: If triple-rinsed and dry, the container can usually be recycled or discarded in regular trash (consult 40 CFR 261.7 for "RCRA Empty" compliance) [3].[1]
Spill Management & Emergency Response
In the event of a spill, rapid containment prevents the waxy substance from being tracked throughout the lab.[1]
Figure 2: Emergency response workflow for solid and liquid this compound spills.[1]
Key Cleanup Nuance: this compound is waxy and difficult to clean with water alone.[1] After sweeping up powder or absorbing liquid, use a paper towel dampened with 70% Ethanol or Isopropanol to wipe the surface.[1] This solubilizes the remaining waxy residue, which can then be wiped clean.[1]
Regulatory Compliance & References
Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) and minimizes environmental liability.
References
-
PubChem. (n.d.).[1] 1-Triacontanol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (40 CFR 261.7).[1] Retrieved October 26, 2023, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
